Dodecenylsuccinic acid
Description
Contextualization within Organic Acid Chemistry
Dodecenylsuccinic acid (DSSA) is an organic compound classified as an unsaturated dicarboxylic acid. smolecule.com Its molecular structure is characterized by a 12-carbon alkenyl group (dodecenyl) attached to a butanedioic acid (succinic acid) backbone. sigmaaldrich.com This unique structure, with the molecular formula C₁₆H₂₈O₄, imparts an amphipathic nature to the molecule, meaning it possesses both a hydrophobic (the long dodecenyl hydrocarbon chain) and a hydrophilic (the dicarboxylic acid group) portion. researchgate.net
Within the broader field of organic acid chemistry, DSSA is notable for its functional groups which dictate its reactivity. The two carboxylic acid groups can undergo typical reactions such as esterification with alcohols to form esters, which are valuable as plasticizers and surfactants. smolecule.com Furthermore, the carbon-carbon double bond in the dodecenyl chain allows for addition reactions, enabling the modification of the compound's properties for specific needs. smolecule.com DSSA is structurally related to its anhydride (B1165640), Dodecenylsuccinic anhydride (DDSA), which is often a precursor or a key derivative in many applications. sigmaaldrich.comfscichem.com The synthesis of DSSA typically involves the reaction of dodecenoic acid with maleic anhydride. smolecule.com
Historical Trajectory of this compound Research
The research and development of this compound and its derivatives are rooted in early 20th-century industrial chemistry. The foundational work began with investigations into alkenyl succinic anhydrides. A key patent from 1936 described the reaction of maleic anhydride with unsaturated alkenes derived from "cracked distillate," a byproduct of petroleum cracking. These initial syntheses were conducted at high temperatures in an autoclave to produce the corresponding alkenyl succinic anhydride.
The industrial significance of these compounds grew substantially in the mid-20th century. Patents filed in 1959 marked the first use of alkenylsuccinic anhydrides for hydrophobizing cellulose-based textiles, a concept that was extended to paper hydrophobization with iso-octadecenyl succinic anhydrides in 1963. These applications drove the need for refined production methods that yielded liquid, clear, and stable formulations. The development of Dodecenylsuccinic anhydride (DDSA) and its corresponding acid followed the commercial success of shorter-chain analogues like Octenyl succinic anhydride (OSA), which had proven effective as an emulsifier in food systems. researchgate.net Researchers explored longer-chain versions like DDSA to enhance surface properties and expand their functional applications. researchgate.net
Scope and Significance in Contemporary Chemical Science
In modern chemical science, this compound and its anhydride (DDSA) have a wide scope of applications spanning multiple industries. Their significance stems from their versatility as functional chemical intermediates and additives.
Industrial Applications:
Corrosion Inhibition: DSSA is widely used as a corrosion and rust inhibitor in industrial lubricants, such as engine oils, gear oils, and metalworking fluids. minglanchem.com It functions by forming a protective film on metal surfaces, which acts as a barrier against moisture and oxygen. minglanchem.com
Polymers and Resins: Its anhydride, DDSA, serves as a curing agent or hardener for epoxy resins. sigmaaldrich.comfscichem.com The presence of the long dodecenyl chain imparts flexibility and toughness to the cured resin, while its slow curing rate allows for a long pot life, which is advantageous in industrial handling. google.comchemicalbook.com
Surfactants and Coatings: The amphipathic nature of DSSA makes it an effective surface-active agent, emulsifier, and dispersant in formulations for paints, inks, and coatings. smolecule.comnih.gov It improves adhesion and compatibility between different components in composite materials. fscichem.com
Biochemical and Biomedical Research:
Biopolymer Modification: A significant area of contemporary research involves the use of DDSA to modify natural biopolymers like starches, gums, and polysaccharides. researchgate.netresearchgate.net This modification, via an esterification reaction, introduces a hydrophobic 12-carbon chain, enhancing the emulsifying properties of the biopolymers. researchgate.net This is particularly relevant in the food and pharmaceutical industries. researchgate.net
Biomedical Applications: Research has expanded into the biomedical field, where DDSA is used to modify hydrogels for applications such as wound dressings and drug delivery systems. sigmaaldrich.com For instance, collagen hydrogels modified with DDSA have been created to produce hydrophobic wound dressings capable of incorporating and delivering therapeutic compounds. sigmaaldrich.com
The table below summarizes key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₈O₄ smolecule.comnih.govbiosynth.com |
| Molecular Weight | 284.39 g/mol smolecule.combiosynth.com |
| Appearance | Viscous liquid, clear yellow to red-brown smolecule.com |
| CAS Number | 29658-97-7 nih.govbiosynth.com |
| IUPAC Name | 2-dodec-1-enylbutanedioic acid nih.gov |
The diverse applications of this compound and its anhydride are highlighted in the following table.
| Application Sector | Function | Key Performance Characteristic |
| Lubricant Industry | Rust Inhibitor | Forms a protective film on metal surfaces, preventing corrosion. minglanchem.com |
| Epoxy Resins | Curing Agent/Hardener | Imparts flexibility and toughness to the cured polymer. fscichem.com |
| Coatings & Adhesives | Surfactant/Dispersant | Improves adhesion and compatibility of components. smolecule.comfscichem.com |
| Food & Pharmaceuticals | Emulsifier (via biopolymer modification) | Stabilizes oil-in-water emulsions by modifying starches and gums. researchgate.net |
| Biomedical Materials | Hydrogel Modifier | Creates hydrophobic wound dressings for drug delivery. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-dodec-1-enyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCPNGVVOWVKJG-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Butanedioic acid, 2-(dodecen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
29658-97-7 | |
| Record name | Butanedioic acid, 2-(dodecen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029658977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-(dodecen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecenylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of Dodecenylsuccinic Acid and Its Anhydride
Alkenylsuccinic Anhydride (B1165640) Synthesis from Olefins and Maleic Anhydride
The production of alkenyl succinic anhydrides (ASAs), including DDSA, is achieved through the "ene" reaction. This reaction involves an olefinically unsaturated hydrocarbon (the ene) and maleic anhydride (the enophile). In this process, the double bond of the olefin shifts, a new bond is formed between the olefin and maleeic anhydride, and an allylic hydrogen from the olefin is transferred to the maleic anhydride. google.com
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen and a compound with a multiple bond. wikipedia.org This reaction typically requires high temperatures to overcome the activation energy associated with breaking the allylic C-H bond. organic-chemistry.org The reaction can be conceptualized as a [σ2s + π2s + π2s] concerted process. wikipedia.org Lewis acid catalysis can facilitate these reactions at lower temperatures, potentially proceeding through a concerted or stepwise mechanism. wikipedia.orgorganic-chemistry.org
Dodecenylsuccinic anhydride is a mixture of isomers. sigmaaldrich.com This isomerism arises from the various possible positions of the double bond in the dodecenyl chain and the stereochemistry of the succinic anhydride ring. The specific isomer distribution can be influenced by the structure of the precursor dodecene and the reaction conditions.
Dodecene, the olefin precursor for DDSA synthesis, can be produced through the dehydration of dodecanol (B89629) (dodecyl alcohol). google.comyoutube.com This process involves the removal of a water molecule from the alcohol to form a carbon-carbon double bond.
Various catalytic systems are employed to facilitate the dehydration of alcohols to olefins. Alumina (B75360) (Al₂O₃) is a commonly used catalyst due to its acidic and basic sites that promote the reaction. iitm.ac.in Lewis acidic sites on the alumina surface adsorb the alcohol's hydroxyl group, leading to the formation of a carbocation intermediate, which is then converted to an alkene. rsc.orgresearchgate.net
To enhance the selectivity towards the desired α-olefin and minimize the formation of more stable internal olefin isomers, mixed catalytic systems have been developed. For instance, a mixture of nano-sized alumina and thoria (ThO₂) has shown high efficiency and selectivity in producing α-olefins from fatty alcohols. The thoria component is believed to hinder undesired isomerization and oligomerization of the α-olefin. rsc.orgresearchgate.net Other catalysts, such as trifluoromethanesulfonic acid, have also been utilized for the dehydration of primary alcohols to produce hydrocarbons with fewer secondary reactions. google.com
The table below summarizes some catalytic systems used for alcohol dehydration.
| Catalyst System | Precursor Alcohol | Key Findings |
| Alumina (Al₂O₃) | 1-propanol, methanol, ethanol, 1-octadecanol | Effective for dehydration, but can lead to isomeric olefin products. iitm.ac.innih.gov |
| Alumina-Thoria (Al₂O₃-ThO₂) | Stearic alcohol | High efficiency and selectivity towards α-olefins due to suppression of isomerization. rsc.orgresearchgate.net |
| Trifluoromethanesulfonic acid | Dodecanol, Isododecanol | Produces hydrocarbons with fewer undesired secondary reactions like etherification. google.com |
| Tungstated zirconia | 1-dodecanol | Selective for etherification, but also facilitates dehydration. osti.gov |
Optimizing process parameters is crucial for maximizing the yield and controlling the structure of the resulting olefin. Key parameters include reaction temperature, catalyst concentration, and reaction time.
For instance, in the dehydration of dodecanol using trifluoromethanesulfonic acid, the reaction is typically carried out at temperatures around 240°C. google.com Studies on the dehydration of other long-chain alcohols have shown that conversion rates increase with temperature. For example, the dehydration of 1-octadecanol using an amorphous alumina catalyst showed that reaction temperature and time positively affected conversion and the yield of the linear alpha-olefin. nih.gov
The choice of catalyst and its properties, such as surface area and acidity, also significantly impact the outcome. Amorphous alumina with a high surface area has demonstrated good results in the dehydration of 1-octadecanol, achieving high conversion and selectivity for the α-olefin. nih.gov
The synthesis of alkenyl succinic anhydrides is typically conducted in batch or semi-batch reactors at temperatures ranging from 150-250°C. google.com Early syntheses were performed at high temperatures in autoclaves. In a semi-batch process, maleic anhydride can be added to the olefin, either in batches or continuously. google.com
The reaction time can vary from 0.5 to 24 hours. google.com For the reaction of a mixture of dodecene and tetradecene with maleic anhydride, a reaction time of 2-3 hours at 220-240°C has been reported to consume 80-95% of the maleic anhydride. googleapis.com After the reaction, the product is often isolated by distillation to remove unreacted starting materials. googleapis.com Controlling the cooling time after distillation can also improve the product conversion rate. google.com
The table below outlines typical reaction conditions for ASA synthesis.
| Parameter | Range | Notes |
| Temperature | 150 - 250 °C | Higher temperatures can increase reaction rate but may also lead to side reactions. google.com |
| Reaction Time | 0.5 - 24 hours | Shorter times may result in lower conversion but can yield a lighter colored product. google.comgoogleapis.com |
| Reactor Type | Batch, Semi-batch, Autoclave | Choice depends on the scale and desired control over the reaction. google.com |
| Pressure | Autoclave conditions (elevated) | Often used in early synthetic methods. |
The molar ratio of reactants is a critical factor in the synthesis of dodecenylsuccinic anhydride. An excess of maleic anhydride can be used, with the unreacted portion being removed after the reaction, often through vacuum distillation. googleapis.com In some processes, the content of maleic anhydride is controlled to be between 40%-55% of the total monomer amount to improve the product conversion rate. google.com
Impurity management is essential for obtaining a high-quality product. Potential impurities can arise from side reactions or from the starting materials themselves. For example, the use of a mixture of dodecene and tetradecene has been shown to result in no significant formation of polymeric by-products, simplifying the purification process. googleapis.com The purity of the final product is important for its various applications, and in some cases, the crude product is pure enough for direct use without further purification. googleapis.com
Precursor Olefin Generation via Alcohol Dehydration
Esterification and Amidation Reactions of Dodecenylsuccinic Anhydride
The primary reactions of dodecenylsuccinic anhydride involve the nucleophilic ring-opening of the anhydride moiety by alcohols (esterification) or amines (amidation). These reactions result in the formation of a dodecenylsuccinic acid monoester or monoamide, respectively, characterized by the introduction of both a hydrophobic alkyl chain and a reactive carboxylic acid group.
Reaction Kinetics: The kinetics of these reactions are influenced by the nucleophilicity of the attacking species (alcohol or amine) and the reaction conditions.
Amidation: The reaction of succinic anhydride with amines has been shown to follow second-order kinetics. researchgate.net In its initial stages, the reaction can be autocatalytic, where the carboxylic acid product catalyzes further reaction. researchgate.net Generally, amidation is kinetically favored over esterification under identical conditions. This is attributed to the higher nucleophilicity of amines compared to alcohols, which allows for a faster rate of nucleophilic attack on the carbonyl carbon of the anhydride ring. researchgate.net
Esterification: The esterification of succinic anhydride with alcohols has also been demonstrated to follow second-order rate kinetics. core.ac.uk The reaction rate is dependent on factors such as temperature, reactant concentrations, and the presence of a catalyst. While the reaction can proceed without a catalyst, efficiency is often low.
The reaction pathway for both processes involves the nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. Subsequently, the ring opens, and a proton is transferred, yielding the final mono-substituted this compound derivative.
To improve reaction rates and yields, various catalytic systems are employed for the esterification and amidation of dodecenylsuccinic anhydride.
Base Catalysis: In aqueous systems, particularly for the modification of polysaccharides, base catalysts are crucial. Sodium hydroxide (B78521) (NaOH) is commonly used to maintain the pH of the reaction mixture in the alkaline range (typically pH 8.0-9.0). This deprotonates the hydroxyl groups of the substrate, increasing their nucleophilicity and facilitating the attack on the anhydride ring.
Solvent-Mediated Catalysis: Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can serve as both a solvent and a reaction mediator. DMSO's lone pair of electrons can coordinate with the succinic anhydride ring, forming an intermediate that enhances its reactivity toward nucleophiles like the hydroxyl groups of polysaccharides. nih.gov
Acid Catalysis: While less common for anhydride ring-opening with polysaccharides, heterogeneous solid acid catalysts, such as cation-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Al³⁺-mont), have proven effective for the esterification of succinic anhydride with phenols and alcohols. core.ac.uk For amidation, water-tolerant Lewis acids like niobium pentoxide (Nb₂O₅) have been identified as highly active catalysts for the reaction between anhydrides and amines. researchgate.net
Enzymatic Catalysis: Lipases are increasingly used as biocatalysts for the selective and efficient esterification of succinic anhydride derivatives. semanticscholar.orgnih.gov Immobilized Candida antarctica lipase (B570770) B, for example, can catalyze the acylation of alcohols with succinic anhydride in both organic solvents and ionic liquids. rsc.org This method offers high selectivity, particularly for primary alcohols, and proceeds under mild conditions, making it an environmentally benign alternative. rsc.org
A primary application of dodecenylsuccinic anhydride is the hydrophobic modification of natural polymers, especially polysaccharides. This derivatization is achieved by esterifying the hydroxyl groups present on the polymer backbone with DDSA, thereby attaching the dodecenylsuccinate moiety. This modification introduces amphiphilic characteristics to the otherwise hydrophilic polymers.
The esterification of polysaccharides with DDSA is a widely studied method to create bio-based emulsifiers, stabilizers, and encapsulating agents. The reaction typically occurs in an aqueous slurry or in a solvent system where the polysaccharide is dispersed or dissolved.
Derivatization with Polymeric Substrates
Polysaccharide Esterification
Gum Hydrocolloids (e.g., Gum Karaya, Gum Arabic, Cashew Gum)
Gum hydrocolloids are complex polysaccharides that are frequently modified with DDSA to enhance their surface-active properties for food and pharmaceutical applications.
Gum Karaya: Deacetylated gum karaya has been successfully esterified with DDSA in an aqueous solution at a controlled pH of 8.5. researchgate.net This modification introduces the hydrophobic dodecenyl chain, and studies have reported achieving a degree of substitution (DS) of 10.25%. researchgate.netresearchgate.net
Gum Arabic: The chemical modification of Gum Arabic with DDSA is also performed in an aqueous medium at an alkaline pH (around 8.3). researchgate.net The resulting derivatives show significantly enhanced emulsification efficiency, which increases with a higher degree of substitution. researchgate.netstackexchange.com
Cashew Gum: Cashew gum has been modified with similar alkenyl succinic anhydrides using dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures (120 °C). nih.govmdpi.com This method results in high conversion rates (over 88%) and allows for the preparation of derivatives with a degree of substitution ranging from 0.02 to 0.20. nih.govmdpi.comppor.az
Table 1: Reaction Conditions for DDSA Modification of Gum Hydrocolloids
| Gum Type | Reagent | Solvent/Medium | Temperature (°C) | pH | Key Findings | Reference(s) |
| Gum Karaya | DDSA | Aqueous | 25 | 8.5 | Achieved a degree of substitution of 10.25%. | researchgate.netresearchgate.net |
| Gum Arabic | DDSA | Aqueous | 25 | 8.3 | Enhanced emulsification properties with increasing hydrophobe content. | researchgate.netstackexchange.com |
| Cashew Gum | Alkenyl Succinic Anhydrides | DMSO | 120 | N/A | High reaction conversion (>88%) with DS up to 0.20. | nih.govmdpi.comppor.az |
Starch and Starch Derivatives
Starch is one of the most common polysaccharides modified with DDSA to produce amphiphilic starch esters used as food-grade emulsifiers and stabilizers. The reaction is typically carried out by adding DDSA to an aqueous starch slurry under controlled alkaline conditions.
The efficiency of the reaction is highly dependent on parameters such as pH, temperature, starch concentration, and the ratio of DDSA to starch. Optimal conditions are generally found at a pH between 8.5 and 9.0 and a temperature of around 40°C (313 K). core.ac.uk Research has shown that under these conditions, a reaction efficiency of 42.7% can be achieved with a 10% DDSA to starch ratio, resulting in a degree of substitution of 0.0256. core.ac.uk However, other studies on gelatinized waxy maize starch have reported reaction efficiencies as high as 100% at lower DDSA loadings (2.5-5 wt%) in the presence of NaOH. acs.org The modification significantly increases the hydrophobicity of the starch, making it suitable for stabilizing oil-in-water emulsions. wikipedia.org
Table 2: Research Findings on Starch Modification with DDSA
| Starch Type | DDSA/Starch Ratio (wt/wt) | pH | Temperature (°C) | Reaction Efficiency (%) | Degree of Substitution (DS) | Reference |
| Corn Starch | 10% | 8.5–9.0 | 40 | 42.7 | 0.0256 | core.ac.uk |
| Waxy Maize | 3% | - | - | 71.1 | - | acs.org |
| Waxy Maize | 5% | with NaOH | - | 100 | - | acs.org |
| Waxy Maize | 10% | with NaOH | - | 70 | - | acs.org |
Other Polysaccharide Systems (e.g., Cellulose (B213188), Chitosan (B1678972), Alginate, Carrageenan)
Dodecenylsuccinic anhydride (DDSA) is a versatile reagent for the chemical modification of various polysaccharides, imparting hydrophobicity and altering their physicochemical properties. The esterification reaction typically involves the nucleophilic attack of the polysaccharide's hydroxyl groups on one of the carbonyl carbons of the anhydride ring. This ring-opening reaction results in the formation of a half-ester, covalently linking the hydrophobic dodecenyl chain to the polysaccharide backbone and introducing a new carboxylic acid group. This modification is advantageous as it often proceeds under mild conditions and does not generate organic acid by-products.
Cellulose: The surface modification of cotton, a primary source of cellulose, has been achieved through an esterification reaction with DDSA in an aqueous suspension. Optimal conditions for this reaction were identified as a temperature of 40°C and a pH of 8.5. This process enhances the hydrophobicity of the cotton material.
Chitosan: Chitosan, a biopolymer with primary amine and hydroxyl groups, can be readily modified by DDSA. The reaction introduces the 12-carbon hydrophobic chain, which can enhance chitosan's ability to encapsulate and sustain the release of hydrophobic drugs. This acylation transforms the typically hydrophilic chitosan into an amphiphilic material, forming hydrogels with altered mechanical and drug delivery properties.
Alginate: Alginate, a hydrophilic polysaccharide, has been successfully modified with DDSA to improve its emulsifying and encapsulation capabilities. The reaction is typically conducted in an aqueous medium at a neutral or slightly alkaline pH. One study achieved a high degree of succinylation (33.9%) after 4 hours at 30°C. The modification enhances the hydrophobic character of alginate, allowing it to better stabilize oil-in-water emulsions and act as an effective matrix for encapsulating lipophilic substances like fish oil. The degree of substitution has been shown to be influenced by reaction temperature and time, with lower temperatures and shorter durations favoring a higher degree of substitution.
Carrageenan: Similar to alginate, carrageenan's free hydroxyl groups are suitable substrates for modification with DDSA. The modification introduces hydrophobic dodecenyl groups and additional carboxyl groups, which increases the negative charge of the polysaccharide. This alteration has been shown to improve the stability of oil-in-water emulsions by decreasing the interfacial tension.
Protein Acylation (e.g., Collagen, Silk, Wool)
Dodecenylsuccinic anhydride is an effective agent for the acylation of proteins, a process that modifies the protein's side chains, particularly the free amino groups of lysine (B10760008) and the hydroxyl groups of serine, threonine, and tyrosine. This modification introduces the hydrophobic C12 dodecenyl chain, which can significantly alter the protein's surface properties, solubility, and structural characteristics.
Collagen: Collagen hydrogels have been modified by grafting with DDSA. The reaction can be performed by either esterifying the pre-formed gel or by manufacturing a hybrid gel during the fibrillogenesis process. This chemical modification, confirmed by FTIR and solid-state ¹³C-NMR spectroscopy, introduces hydrophobicity to the collagen matrix. The resulting DDSA-collagen gels exhibit a higher water contact angle and reduced water absorption capacity compared to unmodified collagen. For example, water absorption was reported to decrease from 5.2 g/g for native collagen to 1.9 g/g for DDSA-collagen. These modified hydrogels have been explored for wound dressing applications, showing an enhanced ability to load and sustain the release of hydrophobic drugs and providing antimicrobial activity.
Silk: Silk fibers have been acylated with DDSA using solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with DMSO allowing for higher weight gains. The modification introduces acyl groups onto the silk fibroin, leading to a significant decrease in moisture regain and water retention, thereby increasing the fiber's water repellency. Scanning electron microscopy (SEM) analysis shows deposits of the modifying agent on the fiber surface, which are firmly attached. Despite these surface changes, the tensile properties of the silk fibers remain largely unchanged.
Wool: Wool fibers also undergo acylation with DDSA under similar conditions to silk. The reaction of the anhydride with the reactive hydrogen atoms of amino, hydroxyl, and other groups on the wool protein is catalyzed by acetic acid, allowing for the preparation of wool with a substantial proportion of combined anhydride. Compared to silk, wool generally displays a higher weight gain and acyl content after modification. This acylation leads to improved water repellency and, at high weight gains, a noticeable increase in extensibility. The process has been shown to improve the shrink resistance of wool.
Epoxidized Natural Rubber Cross-linking
Dodecenyl succinic anhydride (DDSA) serves as an effective cross-linking agent, or hardener, for epoxidized natural rubber (ENR). The cross-linking process involves the reaction between the anhydride groups of DDSA and the epoxy groups on the ENR polymer chains. This reaction, often facilitated by a catalyst such as dimethyl benzyl (B1604629) amine (DMBA), leads to the formation of ester linkages, creating a three-dimensional polymer network.
The curing reactions are approximately first-order with respect to both the heat of reaction associated with cross-linking and the disappearance of the epoxy groups. The reactivity and curing characteristics can be evaluated by monitoring the torque in an oscillatory rheometer and through thermal analysis techniques like Differential Scanning Calorimetry (DSC). The formation of this cross-linked network transforms the rubber from a viscous liquid or soft solid into a durable, elastic material with improved mechanical properties. Blends of ENR with other elastomers, such as unmodified natural rubber (NR) or ethylene (B1197577) propylene (B89431) elastomers (EPDM), have been produced and cross-linked using DDSA to target the ENR component specifically.
Epoxidized Vegetable Oil Thermoset Formation
Dodecenyl succinic anhydride (DDSA) is utilized in the formation of thermosets from epoxidized vegetable oils (EVOs). Anhydrides are common curing agents for bio-based epoxies, contributing to the formation of rigid, thermally stable networks with higher glass transition temperatures compared to amine-cured systems.
In one application, DDSA (referred to as DDS) is used as a component in a mixed dibasic dianhydride, along with pyromellitic dianhydride (PMDA), to act as a polymerization chain extender. This mixture is used to react with a combination of epoxidized soybean oil and esterified palm oil. The reaction between the anhydride groups and the epoxy fatty acids in the EVO, along with other components, creates a larger polymer network. This process is controlled to produce a composite vegetable oil plasticizer with a specific molecular weight range, demonstrating the role of DDSA in building the thermoset structure.
Derivatization with Small Molecules and Complex Organic Structures
Amine and Alcohol Reactions (e.g., Diethanolamine (B148213), Phenylenediamine)
The anhydride group of this compound is highly reactive towards nucleophiles such as amines and alcohols. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction with Amines: Primary and secondary amines react readily with DDSA. The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of a tetrahedral intermediate, which then collapses to form an amide and a carboxylate. For example, with a primary amine like phenylenediamine, one of the amine groups would react to form an N-substituted amide, leaving a free carboxylic acid group from the opened anhydride ring. The reaction is often faster than with alcohols and typically does not require a catalyst, although heating may be necessary. The carboxylic acid produced can then react with a second molecule of the amine (if in excess) to form an ammonium (B1175870) carboxylate salt.
Reaction with Alcohols: Alcohols react with DDSA in a process known as alcoholysis to form an ester and a carboxylic acid. The oxygen atom of the alcohol's hydroxyl group attacks a carbonyl carbon of the anhydride. The mechanism is similar to that with amines, involving a tetrahedral intermediate and the subsequent ring-opening to yield the products. This reaction is generally slower than the reaction with amines and may be facilitated by a base, such as pyridine, or an acid catalyst. In the case of a diol like diethanolamine, the reaction could potentially lead to the formation of mono- or di-esters, depending on the stoichiometry and reaction conditions.
Phthalocyanine (B1677752) Conjugation
Dodecenyl succinic anhydride has been used to synthesize complex organic structures, such as modified zinc phthalocyanines. In a specific synthesis, a tetra-(5-amino salicylic (B10762653) acid) zinc phthalocyanine precursor was reacted with DDSA. The amine groups on the benzoic acid rings of the phthalocyanine derivative acted as nucleophiles, attacking the anhydride ring of DDSA. This reaction resulted in the formation of an amide linkage, successfully conjugating the dodecenyl succinic moiety to the phthalocyanine core. The final product, 4,4',4''-tri-(dodecenyl succinic anhydride)-4'''-(5-amino salicylic acid) zinc phthalocyanine, was synthesized with a reported yield of 72%. This demonstrates the utility of DDSA in covalently attaching hydrophobic aliphatic chains to large, complex macrocycles via reaction with available amine functional groups.
Hydrolysis Pathways of Dodecenylsuccinic Anhydride to this compound
Dodecenylsuccinic anhydride (DDSA) is the precursor to this compound. The conversion is achieved through a hydrolysis reaction, where the anhydride ring is opened by the addition of water. This process is of particular importance in applications such as paper sizing, where the hydrolysis of the anhydride can impact the effectiveness of the sizing agent. The high reactivity of DDSA facilitates its rapid hydrolysis in aqueous environments.
Mechanistic Understanding of Hydrolytic Conversion
The hydrolysis of dodecenylsuccinic anhydride proceeds via a nucleophilic acyl substitution mechanism. In this reaction, a water molecule acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the carbon-oxygen-carbon bond of the anhydride, resulting in the formation of the dicarboxylic acid, this compound. This reaction is generally considered to be uncatalyzed in neutral water, though it can be influenced by pH.
The general mechanism can be outlined as follows:
Nucleophilic Attack: The oxygen atom of a water molecule attacks one of the electrophilic carbonyl carbons of the dodecenylsuccinic anhydride molecule.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a short-lived tetrahedral intermediate, where the carbonyl carbon is bonded to the incoming water molecule and the original anhydride structure is disrupted.
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the acyl-oxygen bond within the anhydride ring. This step is accompanied by a proton transfer.
Formation of this compound: The final product is this compound, which contains two carboxylic acid functional groups.
Factors Influencing Hydrolysis Rates in Aqueous Systems
The rate at which dodecenylsuccinic anhydride hydrolyzes to this compound is influenced by several factors, most notably pH and temperature. While specific kinetic data for the hydrolysis of dodecenylsuccinic anhydride is not extensively available in the public literature, the general principles of anhydride hydrolysis and information on related compounds provide a clear understanding of these influencing factors.
pH: The pH of the aqueous system plays a critical role in the rate of hydrolysis. The hydrolysis of anhydrides is subject to both acid and base catalysis. For alkenyl succinic anhydrides (ASAs) like DDSA, hydrolysis is known to be rapid, especially under alkaline conditions. In the context of paper sizing, it is noted that hydrolyzed ASA can be detrimental to the process. The rate of hydrolysis for ASAs increases with higher pH. Conversely, maintaining a neutral or slightly acidic pH can help to retard the hydrolysis reaction.
Temperature: As with most chemical reactions, temperature has a significant effect on the rate of hydrolysis. An increase in temperature generally leads to an increase in the reaction rate. For alkenyl succinic anhydrides, higher temperatures accelerate the rate of hydrolysis.
Emulsification: In many applications, dodecenylsuccinic anhydride is used as an emulsion. The stability of this emulsion is crucial, as the hydrolysis of the anhydride can be influenced by the emulsion's characteristics. The presence of emulsifying agents, such as cationic starch, can affect the shelf life of the ASA emulsion.
| Factor | Influence on Hydrolysis Rate | Rationale |
|---|---|---|
| pH | Increases with increasing pH (alkaline conditions accelerate hydrolysis). | The hydrolysis reaction is base-catalyzed. |
| Temperature | Increases with increasing temperature. | Higher temperatures provide more kinetic energy for the reaction to occur. |
| Emulsion Stability | Less stable emulsions may lead to faster hydrolysis. | Poor emulsification can increase the interfacial area between the anhydride and water, promoting hydrolysis. |
Advanced Characterization Techniques and Analytical Protocols
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are pivotal in determining the molecular structure of Dodecenylsuccinic acid by examining the interaction of the molecule with electromagnetic radiation.
Fourier Transform Infrared (FTIR) Spectroscopy and Attenuated Total Reflectance-FTIR (ATR-FTIR)
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound and its anhydride (B1165640) form (DDSA), characteristic infrared absorption bands are observed.
When DDSA is used to modify other materials, such as in the creation of hydrogels or blends, a notable new peak appears in the ATR-FTIR spectrum. scielo.brresearchgate.net This peak, located around 1726 cm⁻¹, is attributed to the C=O stretching of the ester group, confirming the reaction and incorporation of DDSA. scielo.br In studies involving the adsorption of this compound onto surfaces like haematite and goethite, FTIR spectra reveal bands characteristic of undissociated carboxylic acid groups. rsc.orgrsc.org Specifically, a band at 1740 cm⁻¹ corresponds to the acid dimers in solution. rsc.org When the anhydride form is analyzed, for instance in a blend with polypropylene, its presence can be confirmed by the absence of significant anhydride or acid peaks in the IR spectrum after certain reactions. google.com The ester band in such derivatives is typically observed around 1740 cm⁻¹, while the amide band, if formed, appears near 1618 cm⁻¹. google.com
A comparison of FTIR spectra of pristine DDSA with its modified forms shows distinct changes. For example, in bitumen modification, the appearance of a new IR band is partially due to the overlapping absorption of carbonyl groups from the pendant carboxylic acid and ester carbonyl groups. mdpi.com The anhydride group in DDSA can be identified by its stretch frequency around 1790 cm⁻¹. google.com
Table 1: Key FTIR and ATR-FTIR Absorption Bands for this compound and its Derivatives
| Wavenumber (cm⁻¹) | Functional Group/Vibration | Context/Observation |
| ~1726 | C=O Ester Stretch | Observed in DDSA-modified films and hydrogels. scielo.brresearchgate.net |
| 1740 | Acid Dimer | This compound in solution. rsc.org |
| ~1740 | Ester Band | In DDSA dimethyl ester derivatives. google.com |
| ~1618 | Amide Band | In DDSA-derived amides. google.com |
| 1790 | Anhydride Stretch | Characteristic of the anhydride group. google.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Boron NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: The ¹H NMR spectrum of DDSA exhibits characteristic signals that correspond to the different types of protons in the molecule. researchgate.net Key signals include those for the methyl (-CH₃) protons, methylene (B1212753) (-CH₂) protons of the alkyl chain, allyl protons, and vinyl protons. researchgate.net For instance, in one study, the ¹H NMR spectrum of DDSA synthesized from C₁₂ olefin showed signals at approximately 0.8 ppm (for -CH₃), 1.2 ppm (for -CH₂), 1.6-2.0 ppm (allyl protons), 2.5-3.1 ppm, and 4.8-5.6 ppm (vinyl protons). researchgate.net
¹³C NMR: The ¹³C NMR spectrum is crucial for confirming the absence of certain functional groups after a reaction. For example, in the synthesis of this compound dimethyl ester, the ¹³C NMR spectrum confirmed the absence of anhydride or acid functionality. google.com
Boron NMR: In studies involving boronated derivatives of DDSA, ¹¹B NMR spectroscopy is employed to identify the nature of the boron linkages. researchgate.netdergipark.org.tr For example, in a boronated diethanolamine (B148213) adduct of DDSA, ¹¹B NMR suggested that the boron is primarily in an –O-B(OH)₂ form (approximately 80%), with smaller fractions existing as other complex boron-containing structures. researchgate.netdergipark.org.tr
Table 2: Representative ¹H NMR Chemical Shifts for Dodecenylsuccinic Anhydride (DDSA)
| Chemical Shift (ppm) | Proton Type |
| 0.8 | -CH₃ |
| 1.2 | -CH₂- (in alkyl chain) |
| 1.6-2.0 | Allyl protons |
| 4.8-5.6 | Vinyl protons |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific isomeric structure of the dodecenyl chain.
Laser-Raman Spectroscopy
Laser-Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. For Dodecenylsuccinic anhydride (DDSA), the carbonyl stretching frequencies are typically located at approximately 1860 cm⁻¹ in the Raman spectrum. ncsu.edu The hydrolyzed product, this compound, shows characteristic absorption peaks around 1666 cm⁻¹ and 1303 cm⁻¹, which are assigned to the stretching vibration of the carboxyl groups. ncsu.edu This technique has been used to study the stability of DDSA emulsions. ncsu.edu
Chromatographic Separations and Molecular Weight Characterization
Chromatographic techniques are essential for separating components of a mixture and determining the molecular weight and size distribution of polymers and nanoparticles derived from or modified with this compound.
Gel Permeation Chromatography (GPC) and Multi-Angle Laser Light Scattering (MALLS)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution. wikipedia.org When coupled with a Multi-Angle Laser Light Scattering (MALLS) detector, it becomes a powerful tool for determining the absolute molar mass and size of macromolecules. wikipedia.orgwisc.edulut.fi
This combined technique, often referred to as GPC/MALLS or SEC-MALLS, has been used to characterize derivatives of Dodecenylsuccinic anhydride (DDSA). For example, in the study of hydrophobically modified phytoglycogen nanoparticles using DDSA, HPSEC-MALLS was employed to measure the weight-average molar mass (Mw) and the z-root mean square radius of gyration (Rz) of the modified nanoparticles. mdpi.com Similarly, esterifications of gum karaya with DDSA were characterized using GPC/MALLS.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive separation technique. researchgate.net In the context of analyzing bitumen modified with Dodecenylsuccinic anhydride (DSA), TLC coupled with a Flame Ionization Detector (TLC/FID) is used for the separation and analysis of the bitumen's composition into SARA fractions (saturates, aromatics, resins, and asphaltenes). mdpi.comresearchgate.net This allows for the evaluation of how the addition of DSA alters the chemical composition of the bitumen before and after aging processes. mdpi.comresearchgate.net
Thermal Analysis for Reaction Monitoring and Material Response
Thermal analysis techniques are fundamental in studying the properties of materials as they change with temperature. filab.fr For systems modified with this compound, these methods can elucidate changes in thermal stability, phase transitions, and the extent of chemical modification.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is used to detect and analyze thermal transitions such as melting, crystallization, and glass transitions (Tg), providing critical information on the physical properties of DSA-modified materials. filab.frnih.govtorontech.com
In the study of polysaccharides modified with DDSA, DSC is a key characterization tool. acs.org Research on DDSA-modified kudzu starch, for instance, revealed that the modification process lowers the gelatinization temperatures and the enthalpy of gelatinization when compared to the native, unmodified starch. researchgate.net This indicates that the introduction of the hydrophobic dodecenyl group weakens the internal hydrogen bonding within the starch granules, allowing them to swell and melt at lower temperatures. scielo.br A similar trend of decreased gelatinization temperature and enthalpy is observed in starches modified with other alkenyl succinic anhydrides, like octenyl succinic anhydride (OSA). scielo.broup.com
The table below summarizes typical findings from the DSC analysis of DDSA-modified starches compared to their native forms.
| Property | Native Starch | DDSA-Modified Starch | Rationale for Change |
| Gelatinization Onset Temperature (To) | Higher | Lower | Introduction of bulky DDSA groups disrupts the crystalline structure of starch granules. researchgate.netscielo.br |
| Gelatinization Peak Temperature (Tp) | Higher | Lower | Weakened intermolecular hydrogen bonds require less energy to break. researchgate.netscielo.br |
| Gelatinization Enthalpy (ΔH) | Higher | Lower | Reduced crystallinity and disruption of the granular structure lead to a lower energy requirement for gelatinization. researchgate.net |
This table is generated based on findings for DDSA-modified kudzu starch and analogous OSA-modified starches. researchgate.netscielo.br
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials by observing weight loss associated with processes like decomposition and oxidation. oup.comembrapa.br
The typical procedure involves heating a small sample (around 5 mg) in a controlled nitrogen or air atmosphere at a constant rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C or higher) to generate a thermogram of weight percent versus temperature. oup.comembrapa.br
| Parameter | Observation in DDSA-Modified Polymers | Implication |
| Initial Weight Loss (50-150°C) | Often reduced compared to unmodified hydrophilic polymers. embrapa.br | Decreased water absorption due to hydrophobic modification. |
| Onset of Major Degradation | Often shifted to a higher temperature. researchgate.netresearchgate.net | Enhanced thermal stability of the material due to the chemical modification. |
| Final Char Residue | Can be increased in some composite systems. researchgate.net | Indicates a change in the degradation mechanism, potentially leading to more thermally stable char. |
This table synthesizes general findings from TGA studies on polymers hydrophobically modified with DDSA or similar anhydrides. embrapa.brresearchgate.netresearchgate.net
Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic properties of materials, particularly polymers. wikipedia.org It involves applying an oscillating stress to a sample and measuring the resulting strain, which allows for the determination of the storage modulus (G' or E'), loss modulus (G'' or E''), and tan delta (δ). nih.gov These parameters provide insight into material stiffness, energy dissipation, and glass transition temperatures. smithers.com
DMA has been effectively used to characterize the enhanced mechanical properties of systems modified with DSA or DDSA. In a study of DDSA-modified collagen hydrogels, DMA results showed that the storage modulus (G') of the modified hydrogels was nearly three times higher than that of pure collagen matrices. conicet.gov.ar This significant increase in G' indicates a material with more pronounced elastic properties. conicet.gov.ar Similarly, the incorporation of cellulose (B213188) nanowhiskers modified with dodecenyl succinic anhydride into epoxy polymers led to enhanced thermo-mechanical properties as measured by DMA. researchgate.net
When used to analyze DSA-modified bitumen, DMA temperature sweep tests reveal the evolution of storage and loss moduli, which is critical for evaluating performance at different service temperatures. researchgate.net
| DMA Parameter | Definition | Significance in DSA-Modified Systems |
| Storage Modulus (G' or E') | Represents the elastic response and energy stored during deformation. smithers.com | An increase in G' suggests enhanced stiffness and network rigidity, as seen in DDSA-modified hydrogels and composites. researchgate.netconicet.gov.ar |
| Loss Modulus (G'' or E'') | Represents the viscous response and energy dissipated as heat. smithers.com | The relationship between G' and G'' (G' > G'') can confirm the formation of a stable gel-like structure. conicet.gov.ar |
| Tan Delta (tan δ) | The ratio of the loss modulus to the storage modulus (G''/G'). nih.gov | The peak of the tan delta curve is often used to identify the glass transition temperature (Tg) of the material. pbipolymer.com |
Rheological Characterization of Modified Systems
Rheology is the study of the flow and deformation of matter. For materials modified with this compound, rheological characterization is essential to understand how the modification affects viscosity, flow behavior, and viscoelasticity, which are critical for application performance. acs.org
Viscoelastic materials exhibit both viscous and elastic characteristics when undergoing deformation. pbipolymer.com The study of this behavior, often through dynamic shear rheology, provides information on the material's internal structure. nih.gov
The modification of materials with DSA or DDSA has been shown to significantly alter their viscoelastic properties. For DDSA-modified collagen hydrogels, rheological measurements demonstrated a clear elastic-dominant behavior, with the storage modulus (G') being substantially higher than the loss modulus (G''). conicet.gov.ar This is characteristic of well-formed hydrogels. conicet.gov.ar The introduction of DDSA created a more robust and elastic network. conicet.gov.ar
In the context of bitumen modification, DSA alters the colloidal stability and lowers polarity, which directly impacts the linear viscoelastic response. researchgate.net Analysis of master curves of storage and loss moduli, constructed from frequency sweep data at various temperatures, allows for the comprehensive evaluation of the binder's performance over a wide range of conditions. researchgate.netmdpi.com For starches modified with similar alkenyl anhydrides, dynamic shear tests also show a weak gel-like behavior where G' is greater than G'' over the tested frequency range. scielo.brredalyc.org
| System | Key Viscoelastic Finding | Reference |
| DDSA-Collagen Hydrogels | Storage modulus (G') increased nearly threefold compared to unmodified collagen; G' >> G''. | conicet.gov.ar |
| DSA-Modified Bitumen | Exhibits altered linear viscoelastic behavior, with changes in storage and loss moduli as a function of temperature and aging. | researchgate.netmdpi.com |
| DDSA Emulsions | Emulsions exhibit non-linear, time-dependent, and transient rheological properties. | ncsu.edu |
The viscous flow properties describe how a fluid's viscosity changes in response to applied shear stress or shear rate. This is particularly important for applications involving pumping, mixing, or coating.
Pure DDSA oil has been shown to exhibit Newtonian flow behavior, where viscosity is independent of the shear rate. ncsu.edu However, when DDSA is used to create an emulsion, the system's behavior changes dramatically. DDSA-in-water emulsions stabilized by nanoparticles display strong shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the shear rate increases. ncsu.edu This non-Newtonian characteristic is crucial for the stability and application of such emulsions. ncsu.edu
Similarly, the modification of bitumen with DSA affects its viscous flow properties. Viscous flow curves measured at 60 °C show that DSA can soften the bitumen, but the binder still undergoes a notable increase in viscosity after standard aging protocols. mdpi.com These tests are typically conducted using a dynamic shear rheometer over a wide range of shear rates (e.g., 0.001–30 s⁻¹) to obtain a complete flow curve. mdpi.com In contrast, studies on some DDSA-modified starches have reported an increase in viscosity compared to their native counterparts, indicating the modification can also be used as a thickening agent. researchgate.net
| System | Flow Behavior | Key Finding | Reference |
| Pure DDSA Oil | Newtonian | Viscosity is constant with shear rate. | ncsu.edu |
| DDSA Emulsions | Non-Newtonian (Shear-thinning) | Viscosity decreases as shear rate increases; behavior is dependent on particle concentration. | ncsu.edu |
| DSA-Modified Bitumen | Non-Newtonian | Viscosity increases significantly with aging, but DSA acts as a softening agent. | researchgate.netmdpi.com |
| DDSA-Modified Kudzu Starch | Non-Newtonian | Viscosity increased in comparison with the native starch. | researchgate.net |
Surface and Interfacial Phenomena Characterization
The amphiphilic nature of this compound (DDSA), possessing both a hydrophobic dodecenyl chain and a hydrophilic succinic acid head, dictates its behavior at surfaces and interfaces. This section details the analytical techniques used to characterize these properties.
The ability of a substance to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids is a key indicator of its surfactant properties. For this compound and its derivatives, these measurements are crucial for understanding their effectiveness as emulsifiers and dispersing agents.
Derivatives of this compound have demonstrated significant surface activity. For instance, glycine-derived surfactants of DDSA show a low minimum surface tension of less than 30 mN/m at 20°C at neutral pH. researchgate.net The interfacial tension at an n-heptane/water interface in the presence of a DDSA-derived glycine (B1666218) surfactant was found to be as low as 7 mN/m above its critical micelle concentration. researchgate.net
Modification of other molecules with dodecenylsuccinic anhydride (the precursor to DDSA) also imparts surface-active properties. For example, dodecenyl succinylated alginate (DSA) and carrageenan (CRG-DSA) significantly lowered the interfacial tension at a soybean oil-water interface. oup.com Native alginate and carrageenan resulted in interfacial tensions of 23.1 mN/m and 23.9 mN/m, respectively, whereas the DSA-modified versions reduced these values to 14.2 mN/m and 13.6 mN/m. oup.com Similarly, the modification of montmorillonite (B579905) nanoparticles with dodecenylsuccinic anhydride was found to decrease the interfacial tension between the oil and aqueous phases, reaching approximately 9.8 mN/m. ncsu.edu
The table below summarizes the interfacial tension values for various systems involving this compound derivatives.
Table 1: Interfacial Tension of this compound Derivatives
| Derivative/System | Interface | Interfacial Tension (mN/m) | Reference |
|---|---|---|---|
| Glycine-derived DDSA Surfactant | n-Heptane/Water | 7 | researchgate.net |
| Dodecenyl Succinylated Alginate (DSA) | Soybean Oil/Water | 14.2 | oup.com |
| Dodecenyl Succinylated Carrageenan (CRG-DSA) | Soybean Oil/Water | 13.6 | oup.com |
| DDSA-modified Montmorillonite | Oil/Aqueous Dispersion | ~9.8 | ncsu.edu |
| Native Alginate | Soybean Oil/Water | 23.1 | oup.com |
| Native Carrageenan | Soybean Oil/Water | 23.9 | oup.com |
Contact angle measurements provide quantitative information about the wettability of a solid surface by a liquid, which is directly related to the surface energy of the material. For materials modified with this compound, this technique is used to assess the change in surface hydrophobicity.
The modification of cotton with dodecenylsuccinic anhydride (DDSA) via an esterification reaction significantly increased its hydrophobic character. researchgate.net Untreated cotton is hydrophilic, but after modification, the contact angle of a water droplet on the cotton surface reached up to 112º under optimal reaction conditions. researchgate.net This increase in contact angle indicates a decrease in the wettability of the surface by water, confirming the successful grafting of the hydrophobic dodecenyl chains onto the cellulose structure. researchgate.net
Similarly, studies on collagen hydrogels modified with DDSA for wound dressing applications have utilized contact angle measurements to characterize the surface. conicet.gov.ar The modification alters the surface properties of the hydrogel, which can influence cell adhesion and other biological interactions. conicet.gov.ar In the context of bitumen modification for asphalt (B605645) applications, contact angle measurements have been used to analyze the surface energy of bitumens (B1180155) treated with DDSA, revealing changes in polarity and colloidal stability. mdpi.com
The table below presents contact angle data for materials modified with this compound.
Table 2: Contact Angle of Surfaces Modified with this compound
| Material | Modifying Agent | Contact Angle (°) | Reference |
|---|---|---|---|
| Cotton | Dodecenylsuccinic Anhydride (DDSA) | Up to 112 | researchgate.net |
| Montmorillonite Nanoparticles (MMT) | None (unmodified) | 14.5 ± 0.8 | ncsu.edu |
| Sodium Fluoride (B91410) Modified MMT (SFMMT) | Dodecenylsuccinic Anhydride (DDSA) | 29.2 ± 0.5 | ncsu.edu |
Dye solubilization is a common technique used to determine the critical aggregation concentration (CAC) or critical micelle concentration (CMC) of surfactants in a solution. The principle lies in the significant increase in the solubility of a water-insoluble dye in the surfactant solution once micelles or aggregates are formed.
This method has been employed to study the aggregation behavior of derivatives of this compound. For instance, the CAC of dodecenylsuccinic anhydride derivatives of gum karaya was determined using dye solubilization techniques. acs.org Similarly, for inulin (B196767) modified with dodecenylsuccinic anhydride, dye solubilization measurements indicated that the molecules aggregate above a certain CAC. core.ac.uk This CAC was found to decrease as the length of the alkenyl chain and the degree of substitution increased, which is a typical behavior for amphiphilic polymers. core.ac.uk The formation of these aggregates is what allows for the encapsulation and solubilization of the dye molecules.
Microscopic Imaging Techniques
Microscopic techniques are indispensable for visualizing the morphology and structure of materials incorporating this compound, from the micro- to the nanoscale.
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of solid materials. It has been widely used to study materials modified with dodecenylsuccinic anhydride (DDSA).
SEM has also been used to examine the morphology of microcapsules made with dodecenyl succinylated guar (B607891) gum hydrolysate as a wall material. sci-hub.box Additionally, the technique has been applied to characterize chitosan (B1678972) hydrogels modified with DDSA, providing insights into their porous structure, which is crucial for applications like drug delivery. researchgate.net In the field of materials science, SEM is used to analyze the fracture surfaces and internal structure of epoxy resins cured with DDSA, which serves as a hardener. pubcompare.aisigmaaldrich.com
Optical microscopy provides a direct way to visualize samples at the microscale. Confocal Laser Scanning Microscopy (CLSM) offers enhanced capabilities by providing higher resolution images and the ability to create three-dimensional reconstructions from two-dimensional optical sections, effectively removing out-of-focus light. wikipedia.org
CLSM has been instrumental in studying emulsions stabilized by this compound derivatives. For example, in dodecenylsuccinic anhydride Pickering emulsions stabilized by nanoparticles, CLSM was used to visualize the adsorption and coating of the nanoparticles on the surface of the DDSA emulsion droplets. ncsu.edu By staining the nanoparticles with a fluorescent dye (Rhodamine B), researchers could clearly see the formation of a protective particle shield around the oil droplets. ncsu.edu
In the context of dodecenyl succinylated alginate (DSA) used to stabilize fish oil-in-water emulsions, CLSM imaging revealed that DSA stabilizes the emulsion by adsorbing to the oil-water interface. researchgate.net This is in contrast to native alginate, which was shown by CLSM to stabilize emulsions primarily by increasing the viscosity of the continuous aqueous phase. researchgate.net CLSM has also been used to analyze the stability of oil-in-water emulsions stabilized by DDSA-modified kudzu starch, confirming the stability of the emulsions over time by observing the oil droplet size and distribution. researchgate.net
Quantitative Analytical Methods
Advanced characterization of this compound and its derivatives relies on a suite of quantitative analytical methods to determine its chemical properties and performance in various applications. These techniques are crucial for quality control, formulation development, and understanding the mechanisms by which it functions as a modifier and stabilizer.
Titration for Anhydride Content and Degree of Substitution
Titration is a fundamental and widely used quantitative method for determining the amount of Dodecenylsuccinic anhydride (DDSA) that has been successfully grafted onto a polymer backbone, a value known as the Degree of Substitution (DS). This parameter is critical as it directly influences the physicochemical and functional properties of the modified material. researchgate.netresearchgate.net The method is also applicable for quantifying the purity of the anhydride itself. avantorsciences.com
A common approach is a back-titration method performed after the modification reaction. e3s-conferences.orgactapol.net The general procedure involves the saponification of the ester bond formed between the polymer's hydroxyl groups and the DDSA.
Methodology:
A precisely weighed amount of the DDSA-modified polymer is dispersed or dissolved in a standard solution of sodium hydroxide (B78521) (NaOH) of known concentration and volume. e3s-conferences.orgactapol.net This mixture is typically agitated for an extended period (e.g., 24 hours) to ensure the complete saponification of the ester linkages. actapol.net
During this step, the ester groups are hydrolyzed, and the anhydride ring (if any remains unreacted) is opened, consuming the NaOH.
The unreacted, excess NaOH is then titrated with a standardized solution of hydrochloric acid (HCl) using an indicator like phenolphthalein (B1677637) to detect the endpoint. e3s-conferences.orgactapol.net
A blank titration, without the modified polymer, is also performed to accurately determine the initial amount of NaOH.
The Degree of Substitution can be calculated using the difference in the volume of HCl required for the sample and the blank. The DS value represents the number of hydroxyl groups substituted by DDSA molecules per repeating unit of the polymer. Studies have reported successful modification of various polysaccharides, with the DS being a key factor in performance. For instance, modifying alginate with DDSA has achieved DS values of 0.1407. actapol.net Similarly, the modification of gum arabic resulted in derivatives with 5% and 10% w/w DDSA content. guildhe.ac.uk While titration is a robust method, challenges can arise, such as difficulty in visualizing the color change at the endpoint. researchgate.net
| Modified Polymer | Reported Degree of Substitution (DS) / Content | Source |
|---|---|---|
| Alginate | 0.1407 | actapol.net |
| Alginate | 0.1515 | e3s-conferences.org |
| Gum Arabic (DGA5) | 5% w/w | guildhe.ac.uk |
| Gum Arabic (DGA10) | 10% w/w | guildhe.ac.uk |
| Starch | 0.10 - 0.14 | google.com |
Colloidal Stability Assessments (e.g., SARA Analysis for Bitumen)
Dodecenylsuccinic anhydride (DSA) is used as a modifier for bitumen, particularly to soften it and improve its properties, which is essential in road recycling operations. dntb.gov.uamdpi.com The performance of DSA in this application is closely linked to its ability to alter the colloidal stability of the bitumen. dntb.gov.uamdpi.comresearchgate.net A key technique for assessing this is SARA analysis, which fractionates bitumen into four distinct classes based on polarity: Saturates, Aromatics, Resins, and Asphaltenes. mdpi.com
The colloidal structure of bitumen is often described as asphaltene micelles dispersed in a maltene phase (composed of saturates, aromatics, and resins), with resins acting as peptizing agents that stabilize the asphaltenes. nocnt.ru The relative proportions of the SARA fractions are a critical indicator of bitumen performance and durability. mdpi.com Aging processes, such as thermo-oxidation, typically lead to an increase in the more polar, higher molecular weight components like asphaltenes and resins, resulting in bitumen hardening. mdpi.com
DSA, a reactive surfactant, can counteract this by reacting with polar functional groups in the bitumen. mdpi.com This introduces a non-polar aliphatic chain that can reduce intermolecular interactions and colloidal rearrangement, leading to a softening effect. mdpi.com
SARA analysis is commonly performed using methods like thin-layer chromatography with a flame ionization detector (TLC/FID) or flash chromatography. mdpi.comteledynelabs.com In TLC/FID, a bitumen solution is spotted onto silica-coated quartz rods, and different solvents are used to separate the fractions based on their polarity. mdpi.com
Research Findings: Studies on a base bitumen showed that laboratory aging processes like the Rolling Thin Film Oven Test (RTFOT) and Pressure Aging Vessel (PAV) test significantly alter the SARA fractions, leading to binder hardening. mdpi.com The addition of DSA was found to yield a notable softening effect on both neat and aged samples. mdpi.com This is attributed to chemical interactions between DSA and bitumen compounds that affect the colloidal stability. researchgate.net
| Fraction | Neat Bitumen | After RTFOT + PAV Aging |
|---|---|---|
| Saturates | 3.3 | 3.8 |
| Aromatics | 38.6 | 29.5 |
| Resins | 36.1 | 41.1 |
| Asphaltenes | 22.0 | 25.6 |
Emulsion Droplet Size Distribution and Stability Analysis
When this compound or its derivatives are used as emulsifiers, the key performance indicators are the resulting emulsion's droplet size distribution and its stability over time. ncsu.edu Smaller droplet sizes generally lead to more stable emulsions with better performance in applications like paper sizing. ncsu.edu
Droplet Size Distribution: The primary technique for measuring the size of emulsion droplets is Dynamic Light Scattering (DLS). ncsu.edu This method analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the droplets to determine their size distribution. For example, a Nano-ZS Zetasizer can be used for this purpose, often employing a He-Ne laser at a specific scattering angle. ncsu.edu Research has shown that several factors influence the final droplet size.
Emulsifier Concentration: Increasing the concentration of the DDSA-modified emulsifier generally leads to smaller droplet sizes. oup.com This is because more emulsifier molecules are available to cover the oil-water interface created during homogenization, which protects newly formed droplets against coalescence. oup.com
Degree of Substitution (DS): A higher degree of substitution on a polymer backbone typically enhances its emulsifying properties, resulting in smaller emulsion droplets. researchgate.netresearchgate.net
pH: The pH of the aqueous phase significantly affects droplet size. For DDSA-modified polysaccharides, the presence of carboxyl groups means that pH changes alter the surface charge. researchgate.netoup.com Acidic conditions can lead to protonation of these groups, reducing electrostatic repulsion and causing an increase in particle size. oup.com
Emulsion Stability Analysis: Emulsion stability refers to the ability of an emulsion to resist changes in its properties over time. Instability can manifest as creaming (or sedimentation), flocculation, and coalescence. ncsu.edu
Visual Assessment: A straightforward method for assessing stability is to monitor the emulsion over time for phase separation, measuring the volume of any resolved oil or water. ncsu.edu
Light Scattering Techniques: Instruments like the Turbiscan can be used to monitor creaming and other destabilization phenomena by measuring backscattering and transmission profiles along the height of the sample tube. guildhe.ac.uk
Zeta Potential: The zeta potential, measured by Laser Doppler Velocimetry, is an indicator of the magnitude of the electrostatic repulsive forces between adjacent droplets. researchgate.net For emulsions stabilized by DDSA-derivatives, the carboxyl groups from the succinic acid moiety contribute a negative charge, especially at neutral to alkaline pH. researchgate.netoup.com A higher magnitude of the negative zeta potential generally corresponds to greater electrostatic stability. researchgate.net
| pH | Mean Droplet Size (nm) | Zeta Potential (mV) |
|---|---|---|
| 3 | > 1000 | -19.6 |
| 4 | ~400 | -27.5 |
| 5 | ~250 | -34.1 |
| 7 | ~150 | -45.2 |
| 9 | ~140 | -50.8 |
Theoretical Frameworks and Mechanistic Investigations of Dodecenylsuccinic Acid Performance
Structure-Function Relationships in Derivatives
The performance of dodecenylsuccinic acid (DDSA) and its derivatives is intrinsically linked to their molecular architecture. Key structural features, such as the length and branching of the alkenyl chain and the introduction of various functional groups, significantly influence their reactivity and effectiveness in diverse applications.
Influence of Alkenyl Chain Length and Branching
The length of the alkenyl chain in alkenyl succinic anhydrides (ASAs) plays a crucial role in determining the physicochemical properties of their derivatives. Research has shown that as the alkenyl chain length increases, there is a notable decrease in reaction efficiency when modifying substrates like phytoglycogen nanoparticles. researchgate.netmdpi.com For instance, at the same addition level, the degree of substitution (DS) of modified phytoglycogen decreases as the carbon chain of the ASA extends from octenyl to octadecenyl. researchgate.netmdpi.com This is attributed to the increased molecular weight and lower water solubility of longer-chain anhydrides, which hinders their effective interaction with the substrate. mdpi.com
However, a longer hydrophobic chain can enhance other properties. For example, increasing the hydrophobic chain length of succinic anhydride (B1165640) derivatives has been shown to improve surface-active properties. researchgate.net In the context of modifying phytoglycogen, DDSA-modified nanoparticles (with a 12-carbon chain) exhibit higher shear stability compared to those modified with octenylsuccinic anhydride (OSA, with an 8-carbon chain). researchgate.netmdpi.com Conversely, OSA-modified phytoglycogen shows greater resistance to enzymatic degradation. researchgate.netmdpi.com The position of the double bond within the C12 olefin chain used to synthesize DDSA also impacts the mechanical properties of epoxy resins cured with it; a double bond located nearer to the center of the chain results in better tensile strength. researchgate.net
The branching of the alkyl or alkenyl chain also has an effect, with straight-chain derivatives being generally preferred. google.comgoogle.com It is desirable for the molecule to have at most two, and preferably only one, branch on average. google.com
Impact of Functional Group Introduction on Reactivity and Application Performance
The introduction of functional groups through the derivatization of DDSA significantly alters its reactivity and expands its range of applications. The anhydride group itself is highly reactive towards nucleophiles like hydroxyl, thiol, epoxy, and primary and secondary amine groups. google.com This reactivity is fundamental to its use as a curing agent for epoxy resins and for hydrophobizing cellulose-based materials. google.comwikipedia.org
When DDSA is used to modify polysaccharides like starch, gum arabic, or gum karaya, it introduces a hydrophobic dodecenyl group and a carboxylic acid group upon ring-opening. researchgate.netguildhe.ac.ukguildhe.ac.uk This modification imparts amphiphilic properties to the polysaccharide, enhancing its ability to act as an emulsifier and stabilizer. guildhe.ac.ukguildhe.ac.ukacs.org The degree of substitution (DS) with DDSA directly impacts the emulsifying properties; a higher DS generally leads to smaller emulsion droplet sizes and better emulsion stability. researchgate.net For example, DDSA-modified gum arabic (DGA) with 10% w/w DDSA (DGA10) produced smaller and more stable emulsion droplets compared to DGA with 5% w/w DDSA (DGA5) and unmodified gum arabic. guildhe.ac.uk
Furthermore, the introduction of the carboxyl group increases the negative charge of the modified polymer, which can lead to increased electrostatic repulsion between molecules and affect properties like viscosity. researchgate.nete3s-conferences.org The reaction of the anhydride with amine groups in bitumen can form amide bonds and a pendant carboxylic acid group, altering the material's properties. nih.gov
Polymer Network Formation and Cross-linking Density
DDSA is a key component in the formation of polymer networks, particularly as a curing agent for epoxy resins. Its structure and reactivity govern the cross-linking density and the final properties of the cured material.
Role in Epoxy Resin Curing Mechanisms
Dodecenylsuccinic anhydride serves as a liquid anhydride hardener for epoxy resins, offering advantages such as low viscosity, extended pot life, and the ability to form one-component formulations. broadview-tech.com The curing process involves the reaction of the anhydride group with the epoxy groups of the resin, a reaction that is typically catalyzed by a tertiary amine. researchgate.netresearchgate.net
The mechanism proceeds through the opening of the anhydride ring by a hydroxyl group (often present in the epoxy resin itself or formed in situ) or by the tertiary amine catalyst. researchgate.netdtic.mil This initial reaction forms a carboxyl group, which then reacts with an epoxy group to form an ester linkage and a new hydroxyl group. This newly formed hydroxyl group can then react with another anhydride molecule, propagating the cross-linking reaction. researchgate.net The result is a cross-linked polymer network where the DDSA molecules act as bridges between the epoxy polymer chains. researchgate.netresearchgate.net The flexibility of the dodecenyl chain in DDSA contributes to the flexibility and toughness of the cured epoxy resin. broadview-tech.comhjd-chem.com
Interfacial Activity and Emulsification Mechanisms
The amphiphilic nature of DDSA and its derivatives, possessing both a hydrophobic alkenyl tail and a hydrophilic head (the succinic anhydride or resulting dicarboxylic acid), makes them effective at interfaces and as emulsifiers.
When used to modify hydrophilic polymers like polysaccharides, the attached dodecenyl chain provides a hydrophobic anchor, while the polysaccharide backbone and the newly formed carboxyl groups maintain hydrophilicity. researchgate.netresearchgate.net This structure allows the modified polymers to adsorb at oil-water interfaces, reducing the interfacial tension. researchgate.netresearchgate.net For instance, DSA-modified seaweed polysaccharides were shown to decrease the interfacial tension at a soybean oil-water interface significantly. researchgate.net
The emulsification mechanism involves the modified polymer wrapping around oil droplets, with the hydrophobic dodecenyl chains penetrating the oil phase and the hydrophilic polysaccharide portion remaining in the aqueous phase. This creates a protective layer that prevents the oil droplets from coalescing. guildhe.ac.ukncsu.edu The effectiveness of the emulsification is dependent on factors such as the degree of substitution, polymer concentration, and pH. researchgate.netguildhe.ac.ukncsu.edu Higher concentrations of the modified polymer lead to a decrease in emulsion droplet size. guildhe.ac.uk The stability of these emulsions can be further enhanced by the electrostatic repulsion between the negatively charged carboxyl groups on the surface of the droplets. researchgate.net
In some systems, DDSA can be used in Pickering emulsions, where solid nanoparticles, instead of traditional surfactants, stabilize the emulsion. For example, montmorillonite (B579905) nanoparticles modified with sodium fluoride (B91410) can stabilize DDSA-in-water emulsions. ncsu.edu The nanoparticles form a physical barrier at the oil-water interface, protecting the DDSA droplets from aggregation. ncsu.edu
The table below summarizes the effect of modifying various polymers with Dodecenylsuccinic Anhydride on their emulsification properties.
| Modified Polymer | Effect on Emulsification | Key Findings | Reference |
| Gum Arabic (DGA) | Enhanced emulsification efficiency | Droplet size decreased with increasing DDSA content. DGA10 showed constant droplet size over time, indicating high stability. | guildhe.ac.uk |
| Gum Karaya (DDSA-DGK) | Potential as a stabilizing agent | The derivative showed surface-active properties and was investigated for its antibacterial activity. | guildhe.ac.ukacs.orgnih.gov |
| Seaweed Polysaccharides | Improved emulsion stability | DSA-modified alginate and carrageenan exhibited smaller droplet sizes and greater stability compared to native forms. | researchgate.net |
| Inulin (B196767) | Enhanced emulsion stability | DDSA-inulin derivatives achieved high emulsion stability due to shorter inulin chains and electrostatic repulsion from carboxylate ions. | researchgate.net |
| Phytoglycogen (DDSA-PG) | Improved rheological properties | DDSA-PG showed higher shear stability compared to OSA-PG. | researchgate.netmdpi.com |
Formation of Amphiphilic Structures
This compound is inherently amphipathic, possessing both a hydrophobic dodecenyl chain and a hydrophilic succinic acid head group. This dual nature is fundamental to its surface-active properties and its ability to form organized molecular assemblies in solution. The long hydrocarbon tail seeks to minimize contact with aqueous environments, while the polar carboxylic acid groups readily interact with water. This characteristic drives the formation of various amphiphilic structures, a principle that is also observed when DDSA is used to modify naturally hydrophilic polymers. mdpi.comresearchgate.net
For instance, when dodecenyl succinic anhydride (the precursor to DDSA) reacts with polysaccharides like alginate, chitosan (B1678972), or starch, it grafts the hydrophobic dodecenyl group onto the polymer backbone. mdpi.comresearchgate.netactapol.net This chemical modification transforms the polysaccharide into an amphiphilic polymer, enhancing its ability to interact with and stabilize interfaces between oil and water. researchgate.netactapol.net The resulting modified polysaccharides can effectively lower surface tension and are crucial in forming stable emulsions. e3s-conferences.org
Stabilization of Emulsions (e.g., Pickering Emulsions)
This compound and its derivatives are effective at stabilizing emulsions, which are dispersions of one immiscible liquid in another. This capability is largely attributed to their amphiphilic nature, allowing them to adsorb at the oil-water interface and reduce the interfacial tension. e3s-conferences.org
Derivatives of DDSA, such as those created by reacting it with polysaccharides like inulin or starch, have also been shown to be effective emulsion stabilizers. smolecule.comresearchgate.net The dodecenyl groups provide the necessary hydrophobicity to anchor at the oil droplet surface, while the polysaccharide backbone provides steric and electrostatic repulsion, preventing droplet aggregation. researchgate.net Research has indicated that dodecenyl derivatives can produce emulsions with smaller droplet sizes compared to their octenyl counterparts, suggesting that the longer hydrophobic chain enhances the emulsification efficiency. researchgate.net
Critical Aggregation Concentration (CAC) Dynamics
In aqueous solutions, amphiphilic molecules like this compound derivatives can self-assemble into aggregates, such as micelles, above a certain concentration known as the Critical Aggregation Concentration (CAC). core.ac.uk This phenomenon is driven by the hydrophobic effect, where the nonpolar tails of the molecules cluster together to minimize their exposure to water.
The CAC is a critical parameter that defines the onset of micelle formation and is influenced by the molecular structure of the amphiphile. Studies on alkenyl succinic anhydride-modified inulin have shown that the CAC decreases as the length of the alkenyl chain increases. core.ac.uk For instance, dodecenyl succinylated inulin exhibits a lower CAC than octenyl succinylated inulin, indicating that the increased hydrophobicity of the longer chain promotes aggregation at lower concentrations. core.ac.uk The CAC can be determined experimentally using techniques such as surface tension measurements and dye solubilization. core.ac.ukacs.org Below the CAC, the molecules exist predominantly as individual monomers, while above the CAC, they form aggregates, leading to a plateau in the surface tension of the solution.
Mechanisms of Foaming Inhibition/Enhancement in Industrial Solutions
The effect of this compound on foaming in industrial solutions is complex and can involve both inhibition and enhancement depending on the specific conditions and the composition of the solution. mdpi.com
Interplay with Solution Surface Tension and Viscosity
The foaming behavior of a solution is intricately linked to its physical properties, primarily surface tension and viscosity. mdpi.com this compound, as a surface-active agent, can alter these properties.
In some instances, the addition of this compound can lead to an increase in foam stability. mdpi.com While an increase in surface tension would typically decrease the foaming tendency, a concurrent increase in the solution's viscosity can stabilize the foam that is formed, leading to a longer defoaming time. mdpi.com This interplay was observed in a study on the foaming of a desulfurization solution, where increasing concentrations of this compound led to higher foam heights and longer defoaming times due to the dominant effect of increased viscosity. mdpi.com
Conversely, the modification of polysaccharides with dodecenyl succinic anhydride has been shown to decrease the surface tension of aqueous solutions, a property that is generally associated with increased foaming. e3s-conferences.orgresearchgate.net The extent of this decrease is related to the degree of substitution of the hydrophobic groups onto the polysaccharide chain. e3s-conferences.org
The following table summarizes the effect of this compound concentration on the physical properties and foaming of a UDS solution at 20°C, as reported in a study. mdpi.com
| Dodecenyl Succinic Acid (ppm) | Surface Tension (mN/m) | Viscosity (mm²/s) | Foam Height (mm) | Defoaming Time (s) |
| 0 | 25.4 | 10.2 | 0 | 0 |
| 20 | 25.5 | 10.3 | 110 | 65.4 |
| 40 | 25.7 | 10.5 | 135 | 78.2 |
| 60 | 25.9 | 10.8 | 150 | 85.1 |
| 80 | 26.1 | 11.1 | 160 | 90.3 |
| 100 | 26.3 | 11.4 | 165 | 93.7 |
Predictive Modeling of Foaming Phenomena
To better understand and control foaming in industrial processes, predictive models have been developed. mdpi.comsciprofiles.com These models aim to establish a quantitative relationship between the physical properties of the solution and its foaming behavior. mdpi.com For instance, an empirical model has been established to predict the foam height in a desulfurization solution contaminated with additives like this compound. mdpi.comsciprofiles.com This model correlates foam height with variables such as surface tension and viscosity. mdpi.com The predicted foam height was found to increase with increasing solution surface tension and viscosity. sciprofiles.com Such models are valuable tools for engineers to anticipate and mitigate foaming issues in industrial plants. mdpi.comdntb.gov.ua
Anti-Corrosion and Anti-Wear Mechanisms
This compound and its derivatives are widely utilized as corrosion inhibitors and anti-wear additives in lubricants and industrial fluids. minglanchem.comnlgi.org Their effectiveness stems from their ability to form protective films on metal surfaces.
The primary anti-corrosion mechanism involves the formation of a thin, dense, and uniform protective film on the metal surface. minglanchem.com This film acts as a physical barrier, preventing corrosive agents such as oxygen and water from coming into contact with the metal and thereby inhibiting the oxidation process that leads to rust. minglanchem.com The strong adsorption capacity of this compound onto metal surfaces is a key factor in the formation of this durable protective layer. In some applications, it is used in combination with other inhibitors to achieve enhanced performance. For example, it can be used with heavy alkylbenzene sulfonate barium and dinonylnaphthalene (B12650604) sulfonate barium for improved rust prevention.
As an anti-wear additive, this compound and its derivatives function by forming tribofilms on rubbing surfaces under boundary lubrication conditions. researchgate.netresearchgate.net These films, which can be composed of adsorbed layers and tribochemical reaction products, reduce friction and wear between moving parts. researchgate.net For example, dodecenyl succinic acid monoesters have been shown to exhibit good anti-wear and friction-reducing properties. researchgate.netresearchgate.net The analysis of worn surfaces has indicated that these additives form tribofilms that can consist of sulfates and sulfides, with a higher proportion of sulfate (B86663) potentially leading to lower friction. researchgate.net The formation of these protective films is influenced by the heat generated during friction (triboheat). researchgate.net
Formation of Protective Layers on Metal Surfaces
This compound (DDSA) and its derivatives are recognized for their efficacy as corrosion and rust inhibitors, a function attributed to their ability to form a protective film on metal surfaces. minglanchem.com The mechanism involves the adsorption of the DDSA molecule onto the metal, creating a dense, uniform barrier. This protective layer physically blocks corrosive agents such as water and oxygen from reaching the metal substrate, thereby preventing the electrochemical processes that lead to oxidation and rust formation. minglanchem.comrqbchemical.com
The structure of the DDSA molecule is key to this functionality. It consists of a polar carboxylic acid group (the hydrophilic head) and a long dodecenyl hydrocarbon chain (the hydrophobic tail). The polar head exhibits a strong affinity for and adsorbs onto the metal surface. Concurrently, the long, hydrophobic alkyl chain orients itself away from the metal, creating a non-polar, water-repellent barrier. This molecular arrangement results in a thin, protective film that is highly effective in preventing corrosion on metals like iron and steel. minglanchem.com The long alkyl chain enhances the hydrophobic properties, making it particularly suitable for metal protection in harsh environments. This mechanism is leveraged in various industrial applications, including the formulation of rust preventive oils and metalworking fluids. minglanchem.com
Detergent-Dispersant Functionality
The performance of this compound and its derivatives as detergents and dispersants in lubricants stems from their surfactant nature. ontosight.aiwhiterose.ac.uk Similar to other surfactants, the DDSA molecule possesses a polar, hydrophilic head and a non-polar, hydrophobic tail. whiterose.ac.uk This amphipathic structure allows it to function as a cleaning and dispersing agent. In lubricant systems, detergents work to keep surfaces free of deposits and neutralize corrosive acids formed during oxidation, while dispersants serve to keep insoluble contaminants like soot and sludge suspended within the oil. researchgate.netresearchgate.net
Derivatives of DDSA, such as polyisobutenyl succinimides (PIBSI), are widely used as dispersants. researchgate.netacs.org The polar head group interacts with and solubilizes contaminants, while the long hydrocarbon tail keeps these particles suspended in the non-polar oil base. whiterose.ac.uk This action prevents the agglomeration of particles, which could otherwise lead to the formation of sludge, clogged filters, and increased engine wear. researchgate.net
Research has focused on synthesizing multifunctional additives from DDSA. For example, a novel additive, N-phenyl-p-phenylenediamine-dodecenylsuccinic anhydride (PPA-DDSA), was synthesized and evaluated for its detergent-dispersant properties. dntb.gov.ua The study found it to be an excellent detergent and dispersant, significantly reducing coking values and increasing dispersancy in base oils. dntb.gov.ua
Table 1: Detergent-Dispersant Performance of PPA-DDSA Additive in Polyol Base Oil
| Property | Blank Polyol | Polyol + 4000 ppm PPA-DDSA |
|---|---|---|
| Coking Value (g) | 0.0840 | 0.0205 |
| % Dispersancy | 20.00 | 40.67 |
Data sourced from a study on a novel multifunctional amide additive derived from DDSA. dntb.gov.ua
Bitumen Rejuvenation Mechanisms
Dodecenylsuccinic anhydride (DSA), a derivative of this compound, has been identified as a novel chemical rejuvenator for aged bitumen. nocnt.ru Its primary function is to soften hardened bitumen, which is essential for effective asphalt (B605645) recycling. dntb.gov.uamdpi.com The rejuvenation mechanism is distinct from traditional physical rejuvenators or softening agents, which typically act as diluents to reduce the viscosity of the aged binder. nocnt.ruchd.edu.cnnih.gov Instead, DSA engages in chemical reactions with components of the bitumen, leading to a more fundamental restoration of its properties. nocnt.ru
Physico-chemical Processes Influencing Bitumen Softening
The softening effect of DSA on aged bitumen is primarily attributed to chemical reactions between the anhydride and polar compounds within the bitumen. nocnt.ru Aged bitumen is characterized by a high content of large, polar molecules, such as asphaltenes and resins, which contribute to its increased hardness and viscosity. The polar head of the DSA molecule, which is the succinic anhydride group, is capable of reacting with hydroxyl (-OH) groups present in these polar bitumen molecules. nocnt.rumdpi.com
Table 2: Effect of DSA Modification on the Rheological Properties of Aged Bitumen
| Parameter | Aged Bitumen | Aged Bitumen + 3 wt.% DSA |
|---|---|---|
| Viscosity at 60 °C | Higher | Significantly Lower |
| Storage Modulus (G') | Higher | Significantly Lower |
| Flexural Stiffness (BBR) | Higher | Lower |
This table summarizes findings that DSA modification yields a notable softening effect, as indicated by a drop in key rheological parameters. nocnt.rumdpi.com
Alteration of Colloidal Stability and Microstructure
Bitumen is often described using a colloidal model, where high-molecular-weight asphaltenes are dispersed as micelles within a lower-molecular-weight oily matrix (maltenes, which consist of saturates, aromatics, and resins), with resins acting as peptizing agents to stabilize the asphaltene micelles. nocnt.ruacs.org Ageing disrupts this colloidal balance, typically through the conversion of aromatic compounds into resins and subsequently into asphaltenes, leading to a more brittle, gel-like structure.
The addition of DSA directly influences this colloidal system. dntb.gov.uamdpi.com The chemical reactions between DSA and the polar molecules in the aromatic and resin fractions create new, higher molecular weight compounds. mdpi.com These newly formed molecules, featuring the attached dodecenylsuccinate group, are less polar and can alter the interactions between asphaltenes and the maltene phase. mdpi.com This process leads to a change in the colloidal stability and a modification of the bitumen's microstructure. dntb.gov.uaresearchgate.net Chromatographic analysis (SARA) of DSA-modified bitumen confirms a decrease in the more polar fractions (aromatics and resins) and a corresponding increase in the asphaltene fraction, as the newly formed, larger molecules are quantified as asphaltenes. mdpi.com This alteration of the chemical composition and microstructure is a key factor in the observed softening and rejuvenation. mdpi.commdpi.com
Table 3: Illustrative Change in SARA Fractions of Bitumen After Epoxy Modification
| SARA Fraction | Blank Bitumen (wt.%) | Cured Epoxy-Modified Bitumen (wt.%) |
|---|---|---|
| Saturates | ~20 | ~20 |
| Aromatics | ~62 | ~52 |
| Resins | ~17 | ~11 |
| Asphaltenes | ~20 | ~36 |
Note: This table illustrates the principle of chemical modification leading to an increase in the asphaltene fraction, as observed in a study on epoxy-modified bitumen which involves similar esterification reactions. mdpi.com The principle applies to DSA modification where reactions with aromatics and resins create larger molecules. nocnt.rumdpi.com
Inhibition of Ageing Processes
Beyond its immediate softening effect, DSA modification has been shown to impart anti-ageing capabilities to bitumen. dntb.gov.uamdpi.com The chemical changes introduced by DSA can help the binder retain better performance characteristics and partially compensate for the adverse hardening effects that occur during standard laboratory ageing protocols like the Rolling Thin Film Oven (RTFOT) and Pressure Aging Vessel (PAV) tests. mdpi.com
The mechanism for this ageing inhibition is linked to the chemical modification of the most reactive polar components in the bitumen. By reacting with these sites, DSA may reduce their susceptibility to further oxidation, which is the primary driver of bitumen ageing. mdpi.com However, the effectiveness of this anti-ageing property may be influenced by the severity of the ageing conditions. One study observed that while DSA performed well after short-term (RTFOT) ageing, its relative softening benefit was reduced after long-term (PAV) ageing compared to a standard rejuvenator oil. mdpi.com This suggests that the DSA molecule itself might undergo some degradation or volatilization under the harsh conditions of prolonged high pressure and temperature, potentially limiting its long-term ageing inhibition capacity. mdpi.com
Advanced Applications of Dodecenylsuccinic Acid in Materials Science and Engineering
Polymer and Resin Technologies
Dodecenylsuccinic anhydride (B1165640) is a versatile ingredient in the synthesis of polymers and resins, primarily utilized as a curing agent or hardener for epoxy resins. sigmaaldrich.combroadview-tech.com Its long aliphatic chain introduces flexibility and toughness into the cured polymer network, while the anhydride group provides a reactive site for cross-linking. broadview-tech.comoxinst.com
Epoxy Resin Systems
DDSA is a widely used liquid anhydride hardener for epoxy resins, valued for its ability to enhance the performance of the final cured product. imcd.bebroadview-tech.com Its applications are extensive, particularly in the electronics industry for potting compounds, conductive adhesives, and coatings for components like ignition coils and high-voltage transformers. broadview-tech.com
As a curing agent, DDSA's primary function is to cross-link with the epoxy resin molecules, transforming the low-molecular-weight liquid resin into a hard, thermoset material. researchgate.netsmolecule.com The reaction typically occurs between the anhydride group of DDSA and the hydroxyl groups present in the epoxy resin, a process that requires an accelerator to proceed efficiently. researchgate.net The resulting cross-linked network provides the cured epoxy with its durable characteristics. smolecule.com
The concentration of DDSA in the formulation is a critical parameter that must be optimized to achieve the desired properties. Research has shown that varying the DDSA concentration affects the mechanical properties of the cured epoxy. For instance, in a study using a liquid glycidyl (B131873) ether of bisphenol A epoxy resin, the maximum tensile strength was achieved at a concentration of 75 parts per hundred of resin (phr) of DDSA. researchgate.net The position of the double bond within the dodecenyl chain of DDSA also influences the final properties; a more centrally located double bond has been found to yield higher tensile strength compared to a terminal double bond. researchgate.net
The incorporation of DDSA as a curing agent significantly improves both the mechanical and electrical properties of epoxy resins when compared to systems cured with other agents like diamines or polyamides. broadview-tech.comoxinst.combroadview-tech.com The long, flexible dodecenyl chain imparts enhanced flexibility and toughness to the cured resin, which is crucial for applications subjected to vibration and thermal cycling. broadview-tech.comimcd.be This also results in a material with low moisture absorption. broadview-tech.comoxinst.combroadview-tech.com
The branched structure of some DDSA isomers contributes to improved waterproofing and toughness in the cured epoxy. rqbchemical.comrqbindustry.com This makes it highly suitable for sealing and encapsulating electronic components, where it can improve bonding strength, increase resistance, and extend the service life of the seal. rqbchemical.comrqbindustry.comhjd-chem.com
From an electrical standpoint, DDSA-cured epoxies exhibit superior insulating properties. imcd.be They are characterized by a low dielectric constant and dielectric loss, which are essential for applications in electronic packaging and high-voltage components to minimize signal loss and prevent electrical breakdown. tandfonline.com The substitution of certain components in an epoxy formulation with a cardanol-based benzoxazine, in conjunction with an epoxy/DDS system, has been shown to decrease the dielectric constant and loss in the resulting copolymer films. tandfonline.com
Table 1: Impact of Curing Agent on Epoxy Resin Properties This table provides a general comparison based on available literature. Specific values can vary significantly based on the exact formulation, curing conditions, and specific types of diamines or polyamides used.
| Property | DDSA-Cured Epoxy | Diamine/Polyamide-Cured Epoxy |
|---|---|---|
| Flexibility/Toughness | Enhanced broadview-tech.combroadview-tech.com | Generally more rigid and brittle |
| Moisture Absorption | Low broadview-tech.combroadview-tech.com | Higher |
| Electrical Properties | Superior insulating properties imcd.bebroadview-tech.com | Good, but often lower performance |
| Pot Life | Extended broadview-tech.com | Shorter |
The curing reaction between epoxy resins and anhydride hardeners like DDSA is typically slow at ambient temperatures and requires the addition of a catalyst, known as an accelerator, to proceed at a practical rate. researchgate.net Tertiary amines are commonly used accelerators in these systems. researchgate.netthreebond.co.jp
The type and concentration of the accelerator have a significant impact on the curing kinetics and the final properties of the resin. researchgate.netcolab.ws For example, the use of tris(dimethylaminomethyl) phenol (B47542) as an accelerator in an epoxy-DDSA system initiates a strong polymerization exotherm starting from 100°C, indicating that the curing must be carried out above this temperature. researchgate.net Studies have shown that increasing the accelerator concentration generally lowers the activation energy of the curing reaction, leading to faster cure times at lower temperatures. researchgate.netcapes.gov.br
The choice of accelerator can influence the reaction mechanism. For instance, in epoxy/anhydride systems, accelerators like dimethyl benzylamine (B48309) (BDMA) and Tris-(dimethylaminomethyl) phenol (DMP-30) have been shown to fit the Sestak–Berggren autocatalytic model. colab.ws The contribution of the autocatalytic reaction pathway was found to be significantly less with lower accelerator content. colab.ws The interaction between the accelerator and the epoxy-anhydride system is complex, and optimizing the accelerator type and concentration is crucial for controlling the curing process and achieving the desired network structure and material properties. capes.gov.brresearchgate.net
Table 2: Common Accelerators for DDSA-Epoxy Systems
| Accelerator | Chemical Name | Typical Characteristics |
|---|---|---|
| BDMA | Benzyl (B1604629) Dimethyl Amine | A commonly used tertiary amine accelerator. broadview-tech.com |
| DMP-30 | 2,4,6-tris(dimethylaminomethyl) phenol | A highly active accelerator promoting cure at lower temperatures. researchgate.netthreebond.co.jp |
| 1-isopropyl-2-methyl-imidazoline | 1-isopropyl-2-methyl-imidazoline | Provides a long pot life while ensuring a cured resin with good heat and chemical resistance. google.com |
Hydrogel Development and Functionalization
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. rsc.org Their unique properties, such as biocompatibility and tunable physical characteristics, make them ideal for various biomedical applications, including drug delivery and tissue engineering. rsc.orgnih.govtandfonline.com
Chitosan (B1678972), a natural polysaccharide derived from chitin, is a popular choice for creating hydrogels due to its biocompatibility, biodegradability, and inherent antimicrobial properties. researchgate.netrsc.orgmdpi.com However, chitosan's applications can be limited by its hydrophilicity. To enhance its ability to encapsulate and deliver hydrophobic drugs, chitosan can be chemically modified. sigmaaldrich.com
Dodecenylsuccinic anhydride is used as a modifying agent to introduce hydrophobic dodecenyl chains onto the chitosan backbone. sigmaaldrich.comsigmaaldrich.com This reaction, typically an acylation, increases the hydrophobicity of the chitosan, making the resulting hydrogel a more suitable carrier for hydrophobic therapeutic agents. sigmaaldrich.comresearchgate.net
Research has demonstrated that modifying chitosan hydrogels with DDSA improves their mechanical properties, such as compressive strength, and alters their drug release profiles. researchgate.netresearchgate.net In one study, DDSA-modified chitosan hydrogels were used for the sustained delivery of thymol (B1683141), a hydrophobic drug. researchgate.net The modified hydrogels showed an improved, more sustained release of thymol compared to unmodified chitosan hydrogels. nih.govresearchgate.net These DDSA-modified chitosan hydrogels have shown potential as effective systems for the controlled and sustained local delivery of hydrophobic drugs in various therapeutic applications. sigmaaldrich.comresearchgate.netresearchgate.net
Collagen-Based Hydrogels for Advanced Material Design
Dodecenylsuccinic acid, typically in its anhydride form (dodecenylsuccinic anhydride or DDSA), is utilized as a modifying agent to engineer collagen-based hydrogels for advanced material applications, particularly in the biomedical field. sigmaaldrich.com The process involves grafting DDSA onto the collagen structure, which imparts hydrophobicity to the otherwise hydrophilic collagen matrix. nih.gov, conicet.gov.ar, conicet.gov.ar This chemical modification has been shown to significantly alter the material's properties, making it suitable for applications such as drug delivery and wound dressings. mdpi.com, nih.gov
Research has demonstrated that modifying collagen hydrogels with DDSA enhances their function as wound dressings. nih.gov, The increased hydrophobicity improves the hydrogel's capacity to be loaded with hydrophobic drugs, such as simvastatin, which has anti-inflammatory properties. nih.gov, mdpi.com, nih.gov Furthermore, these DDSA-modified hydrogels exhibit sustained antimicrobial activity against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa for up to 72 hours. nih.gov, conicet.gov.ar This antimicrobial effect is believed to stem from the hydrophobic interactions between the DDSA chains and the bacterial cell walls, leading to their disruption. nih.gov, conicet.gov.ar, conicet.gov.ar
The incorporation of DDSA affects the hydrogel's physical and biological characteristics. For instance, the water absorption capacity is significantly reduced in DDSA-collagen hydrogels compared to unmodified collagen. nih.gov, conicet.gov.ar While cell adhesion sees a minor decrease, cell viability remains largely unaffected at lower DDSA concentrations. nih.gov, conicet.gov.ar Importantly, these materials have been observed to encourage a macrophage response (M2 profile) that is conducive to the wound healing process. nih.gov, conicet.gov.ar
Table 1: Properties of DDSA-Modified Collagen Hydrogels
| Property | Unmodified Collagen | DDSA-Collagen | Reference |
|---|---|---|---|
| Water Absorption | 5.2 g/g | 1.9 g/g | nih.gov, conicet.gov.ar |
| Cell Adhesion Decrease | - | ~11% | nih.gov, conicet.gov.ar |
| Antimicrobial Activity (Sustained) | Low | High (up to 72 hrs) | nih.gov, conicet.gov.ar |
Bio-based Thermoset Materials
Utilizing Epoxidized Vegetable Oils for Sustainable Composites
This compound, primarily as dodecenylsuccinic anhydride (DDSA), serves as a crucial cross-linking agent and hardener in the formulation of bio-based thermoset materials. sigmaaldrich.com It is frequently used to cure epoxy resins derived from renewable resources like epoxidized vegetable oils (EVOs), including epoxidized linseed oil (ELO) and epoxidized sucrose (B13894) soyate (ESS). bohrium.com, nih.gov, mdpi.com This application is central to developing sustainable alternatives to conventional petroleum-based polymers. bohrium.com
The properties of these bio-thermosets can be precisely controlled by adjusting the formulation. A study involving epoxidized sucrose soyate (ESS) and DDSA found that the stoichiometric ratio (R) of epoxide-to-anhydride groups is a key determinant of the final mechanical properties. bohrium.com For example, an optimal balance of elasticity and strength was achieved at an R-value of 0.75, while the maximum tensile toughness was observed at an R-value of 1.00. bohrium.com These ESS-DDSA thermosets demonstrate high thermal stability, with initial decomposition temperatures recorded above 270°C. bohrium.com The curing is often performed using a two-stage protocol, for instance, with an initial cure at 120°C followed by a post-curing stage at 150°C to optimize properties efficiently. bohrium.com
DDSA's character as a flexible, long-chain aliphatic anhydride imparts distinct properties to the resulting thermoset compared to more rigid anhydride hardeners. core.ac.uk, core.ac.uk While rigid anhydrides tend to produce materials with higher glass transition temperatures and cross-link densities, the flexibility of DDSA is advantageous for applications requiring less brittle materials. core.ac.uk, core.ac.uk In composite materials, DDSA-cured EVO matrices have been successfully combined with natural fillers like spruce bark powder to create environmentally friendly composites. mdpi.com
Table 2: Performance of Epoxidized Sucrose Soyate (ESS) and Dodecenyl Succinic Anhydride (DDSA) Thermosets
| Epoxide-to-Anhydride Ratio (R) | Key Performance Outcome | Reference |
|---|---|---|
| 0.75 | Optimal elasticity-strength balance | bohrium.com |
| 1.00 | Maximum tensile toughness | bohrium.com |
Strategies for Chemical Recycling and Network Degradability
The development of recyclable thermoset materials is a significant goal in polymer science, and this compound plays a role in strategies aimed at achieving this. When dodecenylsuccinic anhydride is used to cure epoxy resins, it forms ester bonds throughout the polymer network. rsc.org These ester linkages are known to be susceptible to cleavage under certain conditions, providing a pathway for chemical recycling. rsc.org, mdpi.com
The primary strategy for degrading these thermoset networks is hydrolysis, which can be conducted in acidic or alkaline solutions. rsc.org, mdpi.com This process breaks the ester bonds, de-cross-linking the polymer and allowing for the recovery of the constituent monomers or oligomers. rsc.org, mdpi.com These recovered chemical building blocks can then potentially be reused to synthesize new thermosets, closing the material loop. rsc.org The efficiency of this recycling approach depends on factors such as the wettability of the polymer matrix and the specific conditions (e.g., pH, catalyst) of the degradation process. rsc.org While challenges remain in achieving near-complete monomer recovery, the inherent degradability of the ester linkages formed by DDSA is a key feature for designing recyclable materials. rsc.org
Recent research into recyclable epoxy networks has highlighted the use of cleavable bonds as a foundational concept. solucaoatrio.net.br Studies on other systems, such as those incorporating dynamic boronic ester bonds or disulfide bonds, further illustrate the principle of building in network degradability from the molecular level. acs.org, mdpi.com For DDSA-cured systems, the focus remains on leveraging the hydrolytic instability of the ester bond to facilitate chemical recycling. rsc.org
Lubricant and Additive Chemistry
Foaming Control in Desulfurization Solvents
In industrial gas sweetening processes, lubricating oils that leak into amine-based desulfurization solvents can cause significant operational problems, most notably foaming. Research has identified specific lubricant additives, including this compound, as major contributors to this issue. mdpi.com, researchgate.net Studies show that this compound and another common additive, zinc dialkyl dithiophosphate, have a much more pronounced effect on the foaming tendency of desulfurization solutions than the lubricant base oil alone. mdpi.com, researchgate.net, dntb.gov.ua
The presence of these additives alters the physical properties of the amine solution, including its surface tension, viscosity, and density, which in turn destabilizes the system and promotes the formation of stable foam. mdpi.com This effect is exacerbated at lower temperatures. mdpi.com, researchgate.net For example, one study noted that at 20°C, the foam height of a contaminated solution reached 65 mm, with the time required for the foam to break (defoaming time) increasing from 7.0 seconds in a fresh solution to 13.1 seconds. mdpi.com Predictive models confirm that foam height generally increases with higher solution viscosity and surface tension. mdpi.com Understanding the role of specific contaminants like this compound is therefore critical for managing and mitigating foaming in desulfurization units.
Table 3: Effect of Lubricant Contamination on Amine Solution Foaming
| Condition | Foam Height | Defoaming Time | Reference |
|---|---|---|---|
| Fresh Solution (at 20°C) | Not specified | 7.0 s | mdpi.com |
| Contaminated Solution (at 20°C) | 65 mm | 13.1 s | mdpi.com |
| Contaminated Solution (at 40°C, 3000 ppm lubricant) | 35 mm | 8.5 s | mdpi.com |
Development of Multifunctional Lubricant Additives
This compound and its derivatives are versatile compounds widely used in lubricant formulations, often serving multiple functions simultaneously. minglanchem.com, google.mu A primary role of this compound is as a corrosion and rust inhibitor, a function it performs by forming a protective film on metal surfaces, thereby preventing contact with corrosive agents like moisture and oxygen. minglanchem.com, cnlubricantadditive.com It is a common additive in industrial lubricants such as turbine oils, hydraulic oils, and guide rail oils. cnlubricantadditive.com Certain derivatives, like the this compound half ester, are particularly valued for providing both good rust prevention and anti-emulsification properties. cnlubricantadditive.com
To enhance performance, dodecenylsuccinic anhydride (DDSA) is used as a precursor to synthesize more complex, novel multifunctional additives. researchgate.net One such example is the reaction product of DDSA with N-phenyl-p-phenylenediamine, which creates an additive (PPA-DDSA) with a broad range of capabilities. researchgate.net This synthesized additive has demonstrated effectiveness as an antioxidant, a detergent/dispersant, an anti-corrosion agent, and a lubricity improver (providing both anti-wear and anti-friction benefits). researchgate.net Performance evaluations showed that this additive could significantly reduce coking in polyol base oils and improve the anti-wear and anti-friction properties in both mineral and synthetic base oils. researchgate.net
Table 4: Performance of a PPA-DDSA Multifunctional Lubricant Additive
| Property Evaluated | Base Oil | Concentration | Result | Reference |
|---|---|---|---|---|
| Detergency (% Dispersancy) | Polyol | 4000 ppm | Increased to 40.67% from 20.00% | researchgate.net |
| Anti-Wear (Wear Scar Diameter) | MAK-500 Mineral Oil | 2000 ppm | Reduced from 881 µm to 550 µm | researchgate.net |
| Anti-Friction (Friction Coefficient) | Polyol | 3000 ppm | Reduced to 0.0826 from 0.1276 | researchgate.net |
Antioxidant Performance Studies
Derivatives of this compound have been investigated for their potential as antioxidants in various formulations. A study on a novel multifunctional amide additive, N-phenyl-p-phenylenediamine-dodecenylsuccinic anhydride (PPA-DDSA), evaluated its antioxidant properties using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. The results indicated that PPA-DDSA exhibited better antioxidant activity than N-phenyl-p-phenylenediamine (PPA) and gallic acid, although it was less effective than butylated hydroxytoluene (BHT). researchgate.netdntb.gov.ua This suggests that the incorporation of the dodecenylsuccinic moiety can enhance the antioxidant capabilities of certain molecules.
Another study focused on thymol-loaded hydrogels modified with dodecenylsuccinic anhydride for potential biomedical applications. These hydrogels demonstrated antioxidant activity for up to five days, highlighting the role of the DDSA-modified matrix in the sustained release and activity of the antioxidant compound. researchgate.net
Detergent-Dispersant Efficacy
This compound derivatives are recognized for their effectiveness as detergent-dispersants, particularly in lubricant applications. These additives help to keep engine components clean by suspending insoluble particles, such as soot and sludge, preventing them from agglomerating and depositing on surfaces. researchgate.net
The performance of the PPA-DDSA amide additive was also evaluated for its detergent-dispersant properties in both mineral and synthetic base oils. researchgate.netdntb.gov.ua In a polyol base oil, PPA-DDSA was found to be an excellent detergent-dispersant. researchgate.netdntb.gov.ua At a concentration of 4000 ppm, it significantly reduced the coking value from 0.0840 g for the blank polyol to 0.0205 g and increased the percent dispersancy from 20.00 to 40.67. researchgate.netdntb.gov.ua
| Base Oil | Additive Concentration (ppm) | Coking Value (g) | % Dispersancy |
| Polyol (Blank) | 0 | 0.0840 | 20.00 |
| Polyol | 4000 | 0.0205 | 40.67 |
Table 1: Detergent-Dispersant Performance of PPA-DDSA in Polyol Base Oil researchgate.netdntb.gov.ua
Anti-wear and Anti-friction Enhancement
The utility of this compound derivatives extends to improving the anti-wear and anti-friction properties of lubricants. These additives form protective films on metal surfaces, reducing friction and wear between moving parts. minglanchem.com
The multifunctional PPA-DDSA additive demonstrated notable anti-wear and anti-friction potential. researchgate.netdntb.gov.ua In a MAK-500 mineral base oil, the average wear scar was reduced from 881 to 550 µm at a 2000 ppm concentration. dntb.gov.ua In a polyol base oil, a 3000 ppm concentration of PPA-DDSA reduced the average friction coefficient from 0.1276 for the blank oil to 0.0826. researchgate.netdntb.gov.ua
| Base Oil | Additive Concentration (ppm) | Average Wear Scar (µm) | Average Friction Coefficient |
| MAK-500 (Blank) | 0 | 881 | - |
| MAK-500 | 2000 | 550 | - |
| Polyol (Blank) | 0 | - | 0.1276 |
| Polyol | 3000 | - | 0.0826 |
Table 2: Anti-wear and Anti-friction Performance of PPA-DDSA researchgate.netdntb.gov.ua
Furthermore, dodecenylsuccinate esters of dextrose, sucrose, and cellulose (B213188) have been synthesized and evaluated for their lubricity properties. researchgate.net In n-decane, a 1% concentration of dextrose-DDSA ester decreased the wear scar diameter from 800 µm to 515 µm. researchgate.net The lubricity of cellulose-DDSA esters was also found to increase with an increasing degree of substitution. researchgate.net
Rust Preventive Formulations
This compound is a well-established rust inhibitor used in various industrial lubricants, including rust preventive oils, turbine oils, and hydraulic oils. cnlubricantadditive.comrqbchemical.com Its mechanism of action involves the formation of a protective film on metal surfaces, which acts as a barrier to moisture and oxygen. minglanchem.com
It is often used in combination with other additives to enhance its performance. For instance, synergistic effects have been observed when this compound is used with heavy alkylbenzene sulfonate barium and dinonylnaphthalene (B12650604) sulfonate barium, leading to improved rust prevention. this compound half esters are also noted for their good rust prevention and anti-emulsification properties, making them suitable for anti-oxidation and anti-rust turbine oils. cnlubricantadditive.com
Sustainable and Bio-based Surfactant Development
Biosurfactants from Polysaccharide Conjugates
In the quest for more sustainable materials, research has focused on the chemical modification of natural polymers like polysaccharides with dodecenylsuccinic anhydride (DDSA). This modification imparts amphiphilic properties to the polysaccharides, enabling them to act as biosurfactants.
Amphiphilic hemicellulose-based biosurfactants have shown promise for the efficient separation of hydrocarbons from oily sludge. researchgate.net By modifying hydrophilic polysaccharides with the hydrophobic dodecenyl chain from DDSA, their interfacial properties can be tailored for applications in environmental remediation. The resulting biosurfactants can help to emulsify and disperse the oil in the sludge, facilitating its removal and recovery. Research in this area points to a new pathway for the high-value utilization of biomass. researchgate.net
Utility in Oil Recovery Processes
The application of this compound derivatives extends to the field of enhanced oil recovery (EOR). Biosurfactants derived from these compounds are being explored for their potential in mobilizing trapped oil.
High-performance biosurfactants for oil recovery and the remediation of oily sludge can be prepared using dodecenylsuccinic anhydride. sigmaaldrich.com These surfactants work by reducing the interfacial tension between oil and water, a critical factor in dislodging oil from porous rock formations. The structure of this compound allows for the creation of surfactants that can be tailored for solubility in either water or oil by altering the hydrocarbon chain length. dergipark.org.trresearchgate.net For instance, derivatives of dodecenylsuccinic anhydride are primarily water-soluble, which is advantageous for creating surfactant solutions for waterflooding operations. dergipark.org.trresearchgate.net In surfactant waterflooding, a chemical slug containing a surfactant like a this compound derivative is injected into the reservoir to improve the displacement of oil. google.com
Design of Functional Surfactants for Organized Molecular Systems
The amphiphilic nature of this compound makes it an excellent precursor for designing functional surfactants capable of forming organized molecular systems like micelles. These surfactants have shown promise for a variety of applications due to their surface-active properties.
Researchers have synthesized novel surfactants by reacting dodecenylsuccinic anhydride with compounds like glycine (B1666218). researchgate.net These glycine-headed surfactants are effective at neutral pH, significantly lowering surface tension. researchgate.net The structure allows for the creation of both monocarboxylic and dicarboxylic acid surfactants, which can form "acid soap" complexes at neutral pH. researchgate.net
The versatility of this compound in surfactant design is further demonstrated by its use in creating boronated surfactants. dergipark.org.trresearchgate.net These compounds, synthesized via microwave-assisted methods, exhibit good detergency and surface activity, showing promise for use in organized molecular systems. dergipark.org.trresearchgate.net The ability to create derivatives that are either water-soluble (from dodecenylsuccinic anhydride) or oil-soluble (from hexadecenyl succinic anhydride) highlights the flexibility of the alkenyl succinic anhydride platform for designing surfactants for specific solvent systems. dergipark.org.trresearchgate.net
Below is a table summarizing the properties of surfactants derived from dodecenylsuccinic anhydride.
| Surfactant Type | Head Group | Key Property | Application Potential |
| Glycine-derived | Glycine | Effective at neutral pH, low minimum surface tension (<30 mN/m at 20°C). researchgate.net | Cosmetics, Pharmaceuticals |
| Boronated Alkanolamine | Boronated Diethanolamine (B148213) | Good detergency and surface activity. dergipark.org.trresearchgate.net | Organized molecular systems, Wood treatment dergipark.org.trresearchgate.net |
| Arabinoglucuronoxylan-based | Arabinoglucuronoxylan | High-performance biosurfactant. sigmaaldrich.com | Oily sludge remediation, Oil recovery sigmaaldrich.com |
Asphalt (B605645) Technology and Pavement Engineering
Dodecenylsuccinic anhydride (DSA), a reactive derivative of this compound, has garnered significant attention as a multifunctional additive in asphalt engineering. It serves as a chemical rejuvenator for aged bitumen, an adhesion promoter, and a compaction aid. dntb.gov.uanih.govresearchgate.net
Chemical Rejuvenation of Aged Bitumen
Asphalt binder ages through oxidation, becoming stiffer and more brittle, which leads to pavement cracking. mdpi.com Rejuvenating agents are used to restore the properties of these aged binders. chd.edu.cn Dodecenylsuccinic anhydride has proven to be a highly effective chemical rejuvenator. nocnt.ru
The table below illustrates the effect of 3 wt.% DSA on the viscosity of aged bitumen compared to a conventional rejuvenator (oil).
| Binder Type | Viscosity at 60°C (Pa·s) |
| Aged Bitumen (13/22) | ~1000 |
| Aged Bitumen + 3% Oil | ~300 |
| Aged Bitumen + 3% DSA | ~100 |
Data adapted from rheological flow curves presented in research. nocnt.ru
Improving Bitumen Wettability on Aggregate Surfaces
Strong adhesion between the asphalt binder and mineral aggregates is crucial for the durability of asphalt pavements. Dodecenylsuccinic anhydride significantly enhances the wettability of bitumen, particularly on siliceous aggregates which are often considered acidic and prone to poor adhesion. dntb.gov.uanih.govresearchgate.netmdpi.com
Enhancing Asphalt Compaction Properties
Proper compaction is essential for achieving the desired density and durability of asphalt pavements. The addition of dodecenylsuccinic anhydride has been shown to favor the asphalt compaction process. dntb.gov.uanih.govresearchgate.net
The enhancement in compactibility is attributed to the physicochemical changes induced by DSA. The significant reduction in binder viscosity and improved workability, as discussed in the rejuvenation section, means that less effort is required to compact the asphalt mixture to its target density. nih.gov Furthermore, the improved wettability of the binder on aggregate surfaces contributes to better lubrication between particles during compaction. dntb.gov.uaresearchgate.net This can potentially lead to lower construction temperatures, aligning with the goals of warm mix asphalt (WMA) technologies that aim to reduce energy consumption and emissions. chd.edu.cnmdpi.com
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The traditional synthesis of dodecenylsuccinic anhydride (B1165640), a precursor to the acid, involves the reaction of maleic anhydride with dodecene, often derived from petroleum sources. google.comgoogle.com Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic pathways.
One promising area is the utilization of bio-based feedstocks. For instance, lauryl alcohol, which can be derived from renewable resources, can be dehydrated to produce the C12 olefin needed for the synthesis of DDSA. researchgate.net Research into optimizing this dehydration process, perhaps by exploring novel catalysts, could lead to a greener production method. researchgate.net Another approach involves the use of maleated soybean oil as a renewable alternative to petroleum-derived reactants. semanticscholar.org
Furthermore, the principles of green chemistry are being applied to the reaction conditions themselves. This includes exploring solvent-free reactions or the use of more benign solvents like acetone (B3395972) to reduce the environmental impact. semanticscholar.org The development of catalytic systems that allow for lower reaction temperatures and pressures without compromising yield is also a key research goal. google.com For example, some methods have shown success with an "ene synthesis" reaction without the need for a catalyst. google.comresearchgate.net
Future investigations will likely focus on:
Biocatalysis: Employing enzymes to catalyze the synthesis of DDSA, potentially offering high selectivity and milder reaction conditions.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability while minimizing waste.
Waste Valorization: Exploring methods to convert industrial byproducts or waste streams into valuable precursors for DDSA synthesis.
Advanced Computational Modeling and Simulation of Molecular Interactions
Computational chemistry offers powerful tools to understand and predict the behavior of dodecenylsuccinic acid at the molecular level. Advanced modeling and simulation can provide insights into its interactions with other molecules, which is crucial for designing new materials and optimizing its performance in various applications.
Techniques such as the extended Derjaguin–Landau–Verwey–Overbeek (xDLVO) theory can be used to model and interpret intermolecular forces, including van der Waals interactions and electric double layer interactions. acs.org Such models can help in understanding how DDSA interacts with surfaces, which is relevant for its use in coatings and as a corrosion inhibitor. acs.orgontosight.ai
Future computational studies could focus on:
Predicting Emulsion Stability: Simulating the behavior of DDSA at oil-water interfaces to predict its effectiveness as an emulsifier and to design more stable emulsions. ncsu.edu This is particularly relevant for its applications in the food and cosmetics industries. nih.gov
Modeling Polymerization Reactions: Using quantum mechanics and molecular dynamics simulations to understand the curing process of epoxy resins with DDSA as a hardener. researchgate.netsigmaaldrich.com This could lead to the development of epoxy systems with tailored properties.
Drug Delivery Systems: Simulating the encapsulation and release of hydrophobic drugs from DDSA-modified hydrogels to optimize drug delivery profiles. sigmaaldrich.comsmolecule.com
The integration of computational modeling with experimental work will be key to accelerating the discovery and development of new applications for DDSA.
Development of Hybrid Materials Incorporating this compound Derivatives
The ability of dodecenylsuccinic anhydride to react with various functional groups makes it an excellent candidate for creating novel hybrid materials. nih.gov These materials combine the properties of DDSA with those of other polymers or nanoparticles, leading to enhanced performance and new functionalities.
A significant area of research is the modification of biopolymers. For example, DDSA has been used to modify polysaccharides like starch, alginate, and chitosan (B1678972). researchgate.netresearchgate.netresearchgate.net This modification introduces a hydrophobic 12-carbon chain, which can improve the emulsifying properties and water resistance of these biopolymers. nih.gov Such modified biopolymers have potential applications in food science, pharmaceuticals, and cosmetics. nih.govresearchgate.net
Recent research has explored the development of:
DDSA-modified hydrogels: These have been investigated for use in wound dressings and for the sustained release of drugs. sigmaaldrich.comresearchgate.netconicet.gov.ar The incorporation of DDSA can enhance the hydrophobicity of the hydrogel, allowing for better encapsulation of hydrophobic drugs. sigmaaldrich.com
Nanocomposites: The use of DDSA in conjunction with nanoparticles, such as montmorillonite (B579905), has been shown to create stable Pickering emulsions. ncsu.edu These systems have applications in areas like paper sizing. ncsu.edu
Antimicrobial materials: DDSA derivatives have been incorporated into materials to impart antibacterial properties. acs.orgtandfonline.com
Future work in this area will likely involve the creation of increasingly complex and functional hybrid materials with tailored properties for specific applications.
Interdisciplinary Applications and Cross-Sectoral Research Synergies
The diverse properties of this compound lend themselves to a wide range of applications across different sectors, fostering interdisciplinary research. Its role as a surfactant, emulsifier, curing agent, and surface modifier opens up possibilities for collaboration between chemists, materials scientists, engineers, and biologists. smolecule.comontosight.ai
Established applications for DDSA and its anhydride include:
Epoxy Resins: As a curing agent or hardener, it imparts flexibility and good electrical properties to epoxy resins used in coatings, adhesives, and electronic components. sigmaaldrich.comhjd-chem.com
Surfactants and Emulsifiers: Its amphiphilic nature makes it useful in paints, inks, and industrial cleaning formulations. smolecule.comontosight.ai
Paper Sizing: It is used to make paper more resistant to water. ncsu.edu
Emerging and future applications are being explored in:
Biomedical Field: In drug delivery systems and tissue engineering, where its biocompatibility and ability to modify biopolymers are advantageous. sigmaaldrich.comsmolecule.comnih.gov
Food Industry: For modifying starches to improve texture and stability. smolecule.comresearchgate.net
Automotive and Construction: In high-performance coatings and adhesives. dataintelo.com
Lubricants: As a corrosion inhibitor in lubricating oils. ontosight.aihjd-chem.com
Q & A
Q. What are the established laboratory-scale synthesis methods for Dodecenylsuccinic Acid (DSA), and how can purity be validated?
DSA is typically synthesized via the reaction of dodecene with maleic anhydride, followed by hydrolysis. Key steps include temperature control (e.g., 80–120°C for anhydride formation) and stoichiometric optimization to minimize byproducts . Purity validation requires a combination of techniques:
Q. What analytical techniques are most effective for characterizing DSA and its derivatives?
A multi-method approach is recommended:
- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and substitution patterns .
- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset ~173°C) .
- Viscosity measurements (e.g., using a rheometer) to evaluate its behavior in solvent systems, given its reported viscosity <90 cP .
Q. How can researchers mitigate toxicity risks when handling DSA or its anhydride form?
Dodecenylsuccinic anhydride (DDSA) exhibits acute toxicity (e.g., lethal concentration LCLo = 1220 mg/m³ in rats via inhalation) . Safety protocols include:
- Conducting reactions in fume hoods with proper PPE (gloves, goggles).
- Monitoring airborne concentrations using real-time sensors.
- Substituting DDSA with less toxic derivatives (e.g., pre-hydrolyzed DSA) where possible .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported physical properties of DSA (e.g., melting point discrepancies)?
Literature reports varying melting points (e.g., 45°C for DDSA vs. amorphous DSA forms) . To address this:
Q. How can the corrosion inhibition mechanism of DSA in metal-containing systems be systematically studied?
DSA’s efficacy as a rust inhibitor stems from its adsorption onto metal surfaces. Methodological approaches include:
Q. What challenges arise in derivatizing DSA for polymer applications, and how can they be addressed?
DSA’s long alkyl chain can hinder reactivity in polymerization. Solutions include:
Q. How does DSA’s performance vary under extreme environmental conditions (e.g., high salinity or temperature)?
Experimental frameworks for stability assessment:
- Accelerated aging tests (e.g., 72 hrs at 80°C in saline solutions) to simulate harsh environments.
- Raman spectroscopy to track structural degradation (e.g., hydrolysis of ester groups).
- Tribological testing to evaluate lubricant formulations under high-pressure conditions .
Methodological Notes
- Data Validation : Cross-reference analytical results with multiple techniques (e.g., NMR + FTIR) to address purity or structural ambiguities .
- Ethical Compliance : Adhere to institutional guidelines for toxicant handling, particularly when using DDSA .
- Reproducibility : Document solvent choices (e.g., DSA’s solubility in toluene vs. insolubility in water) to ensure experimental repeatability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
